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Fmoc-a-methyl-L-4-bromophenylalanine Documentation Hub

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  • Product: Fmoc-a-methyl-L-4-bromophenylalanine
  • CAS: 1310680-28-4

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: A Technical Whitepaper on Fmoc-α-methyl-L-4-bromophenylalanine

Executive Summary The evolution of peptide therapeutics is fundamentally constrained by two biological hurdles: rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of peptide therapeutics is fundamentally constrained by two biological hurdles: rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, drug development professionals increasingly rely on unnatural amino acids to engineer peptidomimetics with enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Fmoc-α-methyl-L-4-bromophenylalanine (CAS: 1310680-28-4) represents a highly specialized, tri-functional building block designed for advanced Solid-Phase Peptide Synthesis (SPPS). By combining an α-methyl group for conformational restriction, a 4-bromo substitution for late-stage functionalization, and standard Fmoc protection, this amino acid allows researchers to synthesize highly stable, target-specific helical peptides[1]. This whitepaper details the physicochemical properties, mechanistic causality of its structural features, and optimized protocols for overcoming the severe steric hindrance inherent to its incorporation[2].

Physicochemical & Structural Profiling

To effectively utilize this building block, it is critical to understand its quantitative parameters. The table below summarizes the core physicochemical data necessary for reaction stoichiometry and analytical verification[3].

PropertyValue / Specification
Chemical Name Fmoc-α-methyl-L-4-bromophenylalanine
IUPAC Name (2S)-3-(4-bromophenyl)-2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})-2-methylpropanoic acid
CAS Registry Number 1310680-28-4
Molecular Formula C₂₅H₂₂BrNO₄
Molecular Weight 480.35 g/mol
Purity Specification ≥ 97% (HPLC)
Stereochemistry L-enantiomer (S-configuration at α-carbon)
Storage Conditions Room Temperature (RT), sealed in a dry, dark environment

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is vital to understand why we select specific unnatural modifications. Every structural module on this molecule serves a distinct, causal purpose in drug design.

The α-Methyl Effect: Conformational Restriction and Steric Shielding

Unlike canonical amino acids, the substitution of the α-hydrogen with a methyl group drastically restricts the rotational freedom (φ and ψ dihedral angles) of the peptide backbone.

  • Helicity: This restriction strongly biases the local peptide conformation toward α-helical or 3₁₀-helical structures. If the target receptor requires a helical ligand (e.g., ApoA-I mimetics or oxytocin agonists), α-methylation pre-organizes the peptide into the active conformation, significantly reducing the entropic cost of binding and enhancing affinity[1].

  • Proteolytic Resistance: The quaternary α-carbon creates a massive steric shield around the adjacent amide bonds. Proteases require precise geometric access to the peptide bond to execute hydrolysis; the bulky α-methyl group physically blocks the enzyme's active site from accommodating the substrate, thereby drastically increasing the peptide's in vivo half-life[1][4].

The 4-Bromo Substitution: A Handle for Late-Stage Functionalization

While the α-methyl group handles stability, the bromine atom at the para position of the phenyl ring provides a versatile chemical handle.

  • Lipophilicity: Halogenation increases the overall lipophilicity of the peptide, which can improve passive membrane permeability.

  • Orthogonal Reactivity: The aryl bromide is inert under standard Fmoc/tBu SPPS conditions (TFA cleavage, piperidine deprotection). However, once the peptide is synthesized, the aryl bromide can undergo Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This allows researchers to attach bulky biaryl systems, fluorophores, or pharmacokinetic modifiers directly to the intact peptide without synthesizing a new unnatural amino acid from scratch.

Mechanism AlphaMe Alpha-Methylation Conform Conformational Restriction (Increased Helicity) AlphaMe->Conform Steric Steric Hindrance at Peptide Bond AlphaMe->Steric Affinity Enhanced Target Binding Affinity Conform->Affinity Protease Protease Resistance Steric->Protease Bioavail Improved In Vivo Bioavailability Protease->Bioavail Affinity->Bioavail

Pharmacological enhancements driven by alpha-methylation in peptidomimetics.

Synthetic Challenges & Experimental Protocols

Overcoming Steric Hindrance in SPPS

The very feature that provides proteolytic resistance—the α-methyl group—also makes the amino acid notoriously difficult to couple during synthesis. The quaternary α-carbon sterically hinders the nucleophilic attack of the incoming amine, and similarly, once incorporated, the newly formed N-terminal amine is highly shielded[2][4].

Standard coupling reagents like DIC/HOBt or HBTU will typically fail, resulting in truncated deletion sequences. To overcome this, we must utilize highly reactive uronium/aminium salts featuring the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU , combined with elevated temperatures or microwave assistance[2].

Optimized SPPS Coupling Protocol

This self-validating protocol is designed to ensure >95% coupling efficiency when incorporating Fmoc-α-methyl-L-4-bromophenylalanine onto a resin-bound peptide.

Reagents Required:

  • Fmoc-α-methyl-L-4-bromophenylalanine (3.0 equivalents relative to resin loading)

  • HATU (2.95 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade, anhydrous)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 x 10 minutes to expose the N-terminal amine. Wash thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Pre-Activation: In a clean vial, dissolve 3.0 eq of Fmoc-α-methyl-L-4-bromophenylalanine and 2.95 eq of HATU in a minimal volume of DMF (approx. 0.1 M concentration).

  • Base Addition: Add 6.0 eq of DIPEA to the vial. Causality note: The slight under-stoichiometry of HATU prevents capping of the resin-bound amine by unreacted uronium species. The solution should turn pale yellow, indicating the formation of the active O-At ester. Allow 2 minutes for pre-activation.

  • Coupling: Transfer the activated mixture to the resin.

  • Energy Input: Due to steric hindrance, room temperature coupling is often insufficient. Subject the reaction vessel to microwave irradiation (75°C for 15 minutes) or heat conventionally at 60°C for 2 hours.

  • Washing & Verification: Drain the reagents and wash the resin with DMF (5 x 1 min). Perform a Kaiser test (or Chloranil test if coupling onto a secondary amine). If positive, repeat steps 2-5 (double coupling).

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences from propagating.

SPPS_Workflow Start Resin-Bound Peptide Chain Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling of Fmoc-a-Me-Phe(4-Br)-OH (HATU/DIPEA, 75°C MW) Deprotect->Couple Wash Stringent Washing (DMF/DCM) Couple->Wash CrossCouple Late-Stage Functionalization (Suzuki-Miyaura on 4-Br) Wash->CrossCouple Cleave TFA Cleavage & Global Deprotection CrossCouple->Cleave

SPPS workflow for alpha-methyl incorporation and late-stage 4-bromo functionalization.

Downstream Application: On-Resin Suzuki-Miyaura Cross-Coupling

To leverage the 4-bromo handle, an on-resin Suzuki cross-coupling can be performed prior to final TFA cleavage.

  • Conditions: Suspend the resin in degassed DMF/H₂O (9:1). Add the desired aryl boronic acid (3.0 eq), K₂CO₃ (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).

  • Reaction: Heat at 80°C for 12 hours under an inert argon atmosphere. Wash extensively with DMF, water, and DCM to remove palladium residues before proceeding to global cleavage.

References

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - National Institutes of Health (NIH) PMC. 1

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP) - SciELO. 2

  • Should My Peptide Be Methylated? - LifeTein. 4

  • FMOC-ALPHA-METHYL-L-4-BROMOPHENYLALANINE (CAS 1310680-28-4) - Fluorochem. 3

  • 4-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-a-methyl-L-phenylalanine - MilliporeSigma.

Sources

Exploratory

Synthesis, Characterization, and Application of Fmoc-α-methyl-L-4-bromophenylalanine: A Technical Whitepaper

Executive Summary & Molecular Rationale In the development of peptide-based therapeutics, overcoming rapid in vivo proteolytic degradation remains a primary hurdle. As a Senior Application Scientist, I frequently observe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In the development of peptide-based therapeutics, overcoming rapid in vivo proteolytic degradation remains a primary hurdle. As a Senior Application Scientist, I frequently observe promising peptide candidates fail due to poor gut stability and short serum half-lives. The strategic incorporation of sterically constrained, non-natural amino acids such as Fmoc-α-methyl-L-4-bromophenylalanine (CAS: 1310680-28-4)[1] is a highly effective, field-proven countermeasure[2].

The molecular design of this building block serves three distinct purposes:

  • α-Methylation: The introduction of a methyl group at the α-carbon creates a quaternary stereocenter. This restricts the Ramachandran ϕ and ψ angles, inducing rigid secondary structures (such as 310​ -helices), and completely blocks the standard enzymatic cleavage mechanism of endopeptidases like pepsin and chymotrypsin via steric clash[2].

  • 4-Bromo Substitution: The aryl bromide acts as a bioorthogonal handle. It allows for late-stage functionalization on the solid support via Suzuki-Miyaura or Sonogashira cross-coupling, enabling the rapid generation of diverse biphenyl or alkynyl-phenyl libraries.

  • Fmoc Protection: Ensures seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows[3].

StabilityMechanism A Peptide with Natural L-Phe B Protease Active Site A->B Binding C Rapid Degradation B->C Cleavage D Peptide with α-Me-L-4-Br-Phe E Steric Clash at α-Carbon D->E Attempted Binding F Proteolytic Resistance E->F Inhibition

Mechanism of proteolytic resistance conferred by the α-methyl group at the enzymatic cleavage site.

Asymmetric Synthesis Strategy

The synthesis of enantiopure α-methyl amino acids is non-trivial because the α-carbon is a fully substituted quaternary center. Traditional Strecker syntheses yield racemates that are notoriously difficult to resolve. To ensure absolute stereochemical control and high enantiomeric excess (ee), we employ an Asymmetric Phase-Transfer Catalysis (PTC) strategy using a chiral Maruoka-type spiro ammonium salt.

The bulky chiral catalyst shields one face of the planar alanine Schiff base enolate, forcing the 4-bromobenzyl electrophile to attack exclusively from the opposite face, setting the (S)-configuration with >95% ee.

SyntheticWorkflow A Alanine Schiff Base (tert-butyl ester) B Asymmetric Alkylation (Maruoka Catalyst) A->B 4-Bromobenzyl bromide KOH, Toluene, 0°C C Intermediate: Protected α-Me-4-Br-Phe B->C D Global Deprotection (HCl / TFA) C->D Hydrolysis & Ester Cleavage E Unprotected α-Me-L-4-Br-Phe D->E F Fmoc Protection (Fmoc-OSu, Na2CO3) E->F pH 9.0, Dioxane/H2O G Fmoc-α-Me-L-4-Br-Phe (Final Product) F->G

Workflow for the asymmetric synthesis and protection of Fmoc-α-methyl-L-4-bromophenylalanine.

Protocol 1: Asymmetric Alkylation via Phase-Transfer Catalysis
  • Preparation: Dissolve N-(diphenylmethylene)alanine tert-butyl ester (1.0 eq) and (S,S)-Maruoka catalyst (2 mol%) in anhydrous toluene.

  • Electrophile Addition: Add 4-bromobenzyl bromide (1.2 eq) to the organic phase.

  • Temperature Control: Cool the biphasic mixture to 0 °C to maximize stereoselectivity.

  • Base Addition: Add 50% aqueous KOH dropwise under vigorous stirring (≥1000 rpm).

    • Causality Note: High shear is critical in biphasic PTC to maximize the interfacial surface area where the enolate generation and phase-transfer event occur.

  • Workup: Upon completion (4-8 hours via TLC), dilute with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol 2: Global Deprotection
  • Schiff Base Hydrolysis: Dissolve the purified intermediate in THF. Add 1N HCl and stir at room temperature for 2 hours. Partition between water and diethyl ether to extract the benzophenone byproduct. Lyophilize the aqueous layer.

  • Ester Cleavage: Treat the resulting powder with Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (1:1 v/v) for 3 hours to cleave the tert-butyl ester. Evaporate to yield crude α-methyl-L-4-bromophenylalanine.

Fmoc Protection Workflow

The quaternary α-carbon exerts severe steric hindrance, significantly reducing the nucleophilicity of the primary amine. To overcome this, we utilize Fmoc-OSu rather than Fmoc-Cl. While Fmoc-Cl is more reactive, it is prone to forming dipeptide byproducts and requires strictly controlled pH. Fmoc-OSu provides a smoother, self-validating reaction profile[4].

Protocol 3: N-Terminal Fmoc Protection
  • Dissolution: Dissolve the crude α-methyl-L-4-bromophenylalanine in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

    • Causality Note: The basic aqueous environment deprotonates the sterically hindered amine, while dioxane ensures the highly lipophilic amino acid remains completely solubilized[4].

  • Coupling: Cool to 0 °C. Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Purification (Self-Validating Step): Extract the basic mixture with diethyl ether before acidification. This removes unreacted Fmoc-OSu and non-polar impurities, ensuring the final product is highly pure.

  • Isolation: Carefully acidify the aqueous layer to pH 2.0 with 1M HCl to precipitate the product. Extract with ethyl acetate, dry over MgSO₄, concentrate, and recrystallize from ethyl acetate/hexanes.

Physicochemical Characterization

Rigorous quality control is required before utilizing this building block in SPPS, as impurities can cause irreversible sequence deletions.

ParameterSpecificationCausality / Analytical Purpose
CAS Number 1310680-28-4[1]Unique identifier for regulatory and procurement tracking.
Molecular Formula C₂₅H₂₂BrNO₄Confirms elemental composition.
Molecular Weight 480.35 g/mol Required for accurate molar calculations during SPPS.
Purity (HPLC) ≥97.0%[5]Critical to prevent accumulation of deletion sequences in SPPS.
Enantiomeric Excess (ee) >98%Ensures chiral integrity; prevents diastereomeric peptide mixtures.
Mass Spectrometry (ESI+) [M+H]⁺ = 480.08 (expected)Confirms molecular identity and absence of heavy byproducts.

Application in Solid-Phase Peptide Synthesis (SPPS)

Coupling an α-methyl amino acid onto a growing peptide chain is kinetically sluggish. The steric bulk of the methyl group restricts the trajectory of the incoming amine. Standard coupling protocols (e.g., HBTU/DIPEA at room temperature) will almost certainly result in incomplete reactions[3].

Expert Recommendations for SPPS Incorporation:

  • Coupling Reagents: Mandate the use of highly efficient coupling additives like HOAt in conjunction with HATU , or the use of DIC/OxymaPure . These reagents form highly reactive esters that can overcome the steric barrier.

  • Microwave Irradiation: Microwave-assisted SPPS (e.g., 75 °C for 10–15 minutes) is highly recommended. The thermal energy overcomes the activation barrier imposed by the steric clash, driving the acylation to completion.

  • Fmoc Deprotection: Deprotecting the Fmoc group after coupling the α-methyl amino acid can also be slow. Extending the 20% piperidine/DMF treatment time or adding 1-2% DBU is advised to ensure complete removal before the next coupling cycle.

References

1.[1] Title: 198561-04-5|Fmoc-Phe(4-Br)-OH|BLD Pharm Source: bldpharm.com URL:

2.[5] Title: Amino Acids - Biochemical Search Source: usbio.net URL:

3.[4] Title: Synthesis and Purification of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide - Benchchem Source: benchchem.com URL:

4.[2] Title: On the Utility of Chemical Strategies to Improve Peptide Gut Stability - ACS Publications Source: acs.org URL:

5.[3] Title: WO2023118303A1 - Highly stable oxytocin derivatives - Google Patents Source: google.com URL:

Sources

Foundational

Fmoc-α-methyl-L-4-bromophenylalanine (CAS 1310680-28-4): Structural Mechanics, Coupling Protocols, and Applications in Peptide Drug Discovery

Executive Summary The transition from native peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. Fmoc-α-methyl-L-4-bromophenylalanine (CAS 1310680-28-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. Fmoc-α-methyl-L-4-bromophenylalanine (CAS 1310680-28-4) is a highly specialized building block designed for advanced solid-phase peptide synthesis (SPPS)[1]. By combining an α-methyl group for conformational restriction and a 4-bromo substitution for orthogonal functionalization, this molecule serves as a dual-purpose tool for structural biologists and medicinal chemists. This whitepaper details the physicochemical properties, mechanistic advantages, and optimized synthetic protocols required to successfully integrate this sterically hindered amino acid into complex peptide sequences.

Molecular Architecture & Physicochemical Profile

The structural core of Fmoc-α-methyl-L-4-bromophenylalanine features a quaternary α-carbon, rendering it an α,α-disubstituted amino acid. The standard fluorenylmethyloxycarbonyl (Fmoc) protecting group ensures compatibility with standard Fmoc/tBu SPPS strategies[2].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name Fmoc-α-methyl-L-4-bromophenylalanine
CAS Number 1310680-28-4
Molecular Formula C25H22BrNO4
Molecular Weight 480.35 g/mol
Stereochemistry L-configuration (S-isomer at the α-carbon)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; Insoluble in water
Storage Conditions 2-8°C, desiccated, protected from light

Mechanistic Advantages in Peptidomimetics

Conformational Restriction via α-Methylation

The incorporation of α-methylated derivatives is a proven strategy in proteomics and SPPS to develop receptor agonists with enhanced stability[3]. The geminal disubstitution at the α-carbon restricts the allowed Ramachandran angles (φ, ψ) to those characteristic of right- or left-handed α-helices and type I/III β-turns.

  • Thermodynamic Benefit: This rigidification significantly reduces the entropic penalty of binding to the target receptor.

  • Metabolic Stability: The steric bulk of the methyl group shields the adjacent peptide bonds, conferring near-absolute resistance to proteolytic cleavage by exopeptidases and endopeptidases.

The 4-Bromo Handle: Halogen Bonding and Bioorthogonality

The para-bromo substitution on the phenyl ring serves a dual mechanistic purpose:

  • Halogen Bonding: The electropositive σ-hole of the bromine atom can engage in highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in a protein binding pocket, significantly increasing binding affinity.

  • Bioorthogonal Handle: Bromine acts as a versatile leaving group for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl peptide staples or the attachment of biophysical probes without needing to synthesize a new building block from scratch.

Experimental Protocols: Overcoming Steric Hindrance in SPPS

The Steric Challenge

Coupling an α-methyl amino acid is notoriously difficult. The α-methyl group replaces the α-hydrogen, creating a quaternary carbon center. This introduces severe steric bulk adjacent to the carbonyl carbon, shielding it from nucleophilic attack by the free amine of the resin-bound peptide. Standard coupling reagents (e.g., HBTU, DIC/HOBt) often lead to incomplete coupling or require multiple extended cycles.

Optimized SPPS Protocol

To overcome this activation energy barrier, the following self-validating protocol utilizes highly reactive acylating agents (HATU/HOAt) and microwave assistance.

Objective: Achieve >95% coupling efficiency of Fmoc-α-Me-L-Phe(4-Br)-OH onto a resin-bound peptide. Reagents: Fmoc-α-Me-L-Phe(4-Br)-OH (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), DIPEA (6.0 eq), DMF.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation (Critical Step): Dissolve Fmoc-α-Me-L-Phe(4-Br)-OH[1] and HOAt in DMF. Add HATU, followed immediately by DIPEA. Allow the mixture to pre-activate for exactly 2 minutes at room temperature.

    • Causality: HOAt is selected over HOBt because the nitrogen atom at position 7 of the HOAt ring provides an anchoring hydrogen bond to the incoming amine, pre-organizing the transition state. Pre-activation forms the highly reactive 7-aza-1-hydroxybenzotriazole active ester necessary to drive the acylation of the hindered center.

  • Microwave-Assisted Coupling: Transfer the activated amino acid solution to the resin. Heat the reaction vessel in a microwave peptide synthesizer to 75°C for 20 minutes.

    • Causality: Thermal energy provided by microwave irradiation overcomes the high activation barrier caused by the steric clash between the incoming bulky amino acid and the resin-bound N-terminus.

  • Washing and Capping (Self-Validation): Drain the reaction mixture and wash the resin with DMF (3 × 1 min). Cap any unreacted amines using acetic anhydride/pyridine in DMF for 10 minutes.

    • Causality: Failure to couple quantitatively leaves unreacted amines. If uncapped, these generate deletion sequences (N-1 peptides) that are nearly impossible to separate during RP-HPLC. Capping truncates these sequences, ensuring downstream purification yields only the target mass.

  • Verification: Perform a micro-cleavage (TFA/TIS/H2O) and analyze via LC-MS to confirm the addition of the 480.35 g/mol mass[2].

SPPS_Workflow A Resin-Bound Peptide (Free N-Terminus) C Microwave-Assisted Coupling (75°C, 15-30 min) A->C B Activation of Fmoc-α-Me-Phe(4-Br)-OH (HATU / HOAt / DIPEA) B->C Highly Reactive Acylating Agent D Wash & Fmoc Deprotection (20% Piperidine in DMF) C->D Steric Hindrance Overcome E Next Amino Acid Coupling D->E

Fig 1. Optimized SPPS workflow for sterically hindered α-methyl amino acids.

Downstream Applications: Late-Stage Functionalization

Once incorporated into the peptide sequence, the 4-bromo handle of CAS 1310680-28-4 can be exploited for late-stage diversification. This eliminates the need for de novo synthesis of highly complex, pre-functionalized amino acid building blocks.

Bromo_Functionalization Core Peptide containing α-Me-Phe(4-Br) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(0), Aryl Boronic Acid Sonogashira Sonogashira Coupling Core->Sonogashira Pd(0), CuI, Terminal Alkyne Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd(0), Amine Prod1 Aryl-Aryl Peptide Stapling Suzuki->Prod1 Prod2 Alkyne-Functionalized Peptide Sonogashira->Prod2 Prod3 Amine-Linked Fluorophore Buchwald->Prod3

Fig 2. Late-stage functionalization pathways utilizing the 4-bromo handle.

References

  • FMOC-ALPHA-METHYL-L-4-BROMOPHENYLALANINE (CAS 1310680-28-4) . Fluorochem. 1

  • Fmoc-alpha-methyl-L-4-bromophenylalanine | 1310680-28-4 . ChemicalBook. 2

  • Fmoc-α-methyl-L-Leucine | 312624-65-0 . ChemicalBook.3

Sources

Exploratory

spectroscopic data for Fmoc-a-methyl-L-4-bromophenylalanine (NMR, IR, MS)

Comprehensive Spectroscopic Characterization of Fmoc- α -methyl-L-4-bromophenylalanine As the demand for conformationally constrained therapeutics grows, non-natural amino acids like Fmoc- α -methyl-L-4-bromophenylalanin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of Fmoc- α -methyl-L-4-bromophenylalanine

As the demand for conformationally constrained therapeutics grows, non-natural amino acids like Fmoc- α -methyl-L-4-bromophenylalanine (CAS: 1310680-28-4)[1] have become critical building blocks in solid-phase peptide synthesis (SPPS). The α -methyl group restricts backbone dihedral angles, strongly inducing 310​ or α -helical secondary structures, while the 4-bromo substitution provides a versatile orthogonal handle for late-stage palladium-catalyzed cross-coupling.

However, characterizing this molecule requires navigating complex spectroscopic phenomena, including carbamate rotamers, severe steric hindrance, and unique isotopic signatures. This guide provides an authoritative, self-validating framework for the NMR, MS, and IR characterization of this compound.

Structural Logic & Spectroscopic Causality

To characterize Fmoc- α -methyl-L-4-bromophenylalanine accurately, one must first understand how its three-dimensional geometry dictates its spectral output.

  • Steric Congestion (A-Strain): The quaternary α -carbon (bearing both a methyl group and the bulky 4-bromobenzyl side chain) severely restricts rotation around the Cα​−Cβ​ bond. This causality forces the two β -protons into fixed, distinct magnetic environments, guaranteeing they will appear as a highly separated, diastereotopic AB system in 1 H-NMR.

  • Carbamate Rotamers: The Fmoc protecting group exhibits partial double-bond character at the carbamate C−N bond. At room temperature, the interconversion between cis and trans rotamers is slow on the NMR timescale, often resulting in artificial line broadening or peak duplication that is frequently misdiagnosed as impurity.

  • Isotopic Built-in Validation: The presence of a single bromine atom provides a definitive, self-validating mass spectrometry signature. Bromine exists natively as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, meaning the intact molecular ion must present as a distinct doublet separated by 2 Da.

Nuclear Magnetic Resonance (NMR) Profiling

The following tables summarize the expected chemical shifts for Fmoc- α -methyl-L-4-bromophenylalanine in DMSO- d6​ .

Table 1: Quantitative NMR Assignments

NucleusChemical Shift ( δ , ppm)Multiplicity / J-CouplingStructural Assignment & Causality 1 H12.50Broad singletCarboxylic acid (COOH). Highly solvent/concentration dependent. 1 H7.89, 7.65, 7.41, 7.33Doublets & TripletsFmoc aromatic protons (8H). Standard fluorenyl splitting pattern. 1 H7.45, 7.10Doublets ( J≈8.2 Hz)4-Bromophenyl protons (4H). AA'BB' system characteristic of para-substitution. 1 H6.80Broad singletCarbamate NH. Broadened by quadrupolar relaxation and rotameric exchange. 1 H4.15 – 4.25MultipletFmoc CH2​ and CH . Often overlaps due to restricted rotation. 1 H3.20, 3.05Doublets ( J≈13.5 Hz)Diastereotopic β CH2​ . Splitting caused by the chiral, sterically hindered α -center. 1 H1.40Singlet α -methyl group. Upfield shift due to shielding. 13 C174.5, 155.2SingletsCarbonyls: Carboxylic acid (174.5) and Carbamate (155.2). 13 C119.5SingletAromatic C−Br carbon. Heavily shielded by the heavy atom effect. 13 C59.8SingletQuaternary α -carbon. Deshielded relative to standard amino acids due to methyl substitution.

Mass Spectrometry (MS) & Degradation Signatures

Electrospray Ionization (ESI) is the standard for Fmoc-amino acids. Because Fmoc groups are highly surface-active, they ionize well, but they are also prone to forming sodium adducts. To enhance sensitivity and suppress these adducts, Paired Ion Electrospray Ionization (PIESI) can be utilized[2].

Furthermore, researchers must be vigilant regarding storage-induced degradation. Exposure to air and trace metals can convert the Fmoc group into Fmoc-ene (-2 Da) or Fmoc-epoxide (+14 Da) impurities[3]. High-resolution LC-MS is mandatory to differentiate these from the target mass.

Table 2: High-Resolution Mass Spectrometry (HRMS) Signatures
Ion SpeciesFormulaExact Mass ( m/z )Diagnostic Value
[M+H]+ ( 79 Br) [C25​H2279​BrNO4​+H]+ 480.080Primary intact mass.
[M+H]+ ( 81 Br) [C25​H2281​BrNO4​+H]+ 482.078Must appear at ~100% relative abundance to the 480 peak.
[M+Na]+ [C25​H22​BrNO4​+Na]+ 502.06 / 504.06Common adduct; minimized if PIESI is employed[2].
Fmoc-ene Impurity [C25​H20​BrNO4​+H]+ 478.06 / 480.06Degradation product; indicates poor storage conditions[3].

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically differentiating the two distinct carbonyl environments.

Table 3: Key FT-IR Vibrational Modes
Wavenumber ( cm−1 )ModeFunctional Group Assignment
~3320N-H StretchCarbamate secondary amine.
~1715C=O StretchCarboxylic acid carbonyl (hydrogen-bonded dimer).
~1690C=O StretchFmoc carbamate carbonyl.
~1070C-Br StretchAryl bromide bond.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols utilize built-in causality checks to validate the structural identity of Fmoc- α -methyl-L-4-bromophenylalanine.

Protocol A: Variable-Temperature (VT) NMR for Rotamer Resolution

Purpose: To distinguish true structural impurities from baseline broadening caused by Fmoc carbamate rotamers.

  • Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K. Identify any severe line broadening in the Fmoc CH2​ / CH region (4.1–4.5 ppm).

  • Thermal Equilibration: Increase the NMR probe temperature to 330 K. Allow exactly 5 minutes for the sample to reach thermal equilibrium.

  • Validation: Re-acquire the spectrum. The kinetic energy at 330 K overcomes the rotational barrier of the C−N bond. If the broad signals coalesce into sharp, well-defined multiplets, the sample is structurally homogeneous. If extra peaks remain, they are true impurities.

Protocol B: High-Resolution LC-MS Integrity Check

Purpose: To confirm the isotopic signature and screen for Fmoc-ene/epoxide degradation.

  • Sample Prep: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid. Crucial: Use metal-free vials to prevent iron-catalyzed Fmoc degradation[3].

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Mass Detection: Operate in Positive ESI mode.

  • Validation: Extract the ion chromatograms for m/z 480.08 and 482.08. The system is validated if the peaks co-elute perfectly with an intensity ratio of 1:1 ( ±5% ).

Spectroscopic Workflow Diagram

SpectroscopicWorkflow Compound Fmoc-α-methyl-L-4-bromophenylalanine Sample Preparation NMR NMR Spectroscopy (Connectivity & Stereocenter) Compound->NMR 15-20 mg in DMSO-d6 MS Mass Spectrometry (Isotopes & Fragmentation) Compound->MS 1 µg/mL in ACN/H2O IR IR Spectroscopy (Functional Groups) Compound->IR ATR or KBr Pellet VTNMR VT-NMR (330 K) Resolve Carbamate Rotamers NMR->VTNMR If line broadening occurs Isotope Isotopic Analysis Confirm 1:1 79Br/81Br Ratio MS->Isotope Extract exact mass PIESI PIESI-MS Enhance Ionization Sensitivity MS->PIESI If signal is suppressed Validation Data Synthesis & Structural Validation IR->Validation VTNMR->Validation Isotope->Validation PIESI->Validation

Fig 1: Self-validating spectroscopic workflow for Fmoc- α -methyl-L-4-bromophenylalanine characterization.

Sources

Foundational

Engineering Peptide Therapeutics: The Conformational and Functional Dynamics of α-Methyl-4-Bromophenylalanine

Executive Summary The transition of peptides from native biological ligands to robust therapeutic agents requires overcoming inherent limitations: high conformational entropy, poor proteolytic stability, and suboptimal t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptides from native biological ligands to robust therapeutic agents requires overcoming inherent limitations: high conformational entropy, poor proteolytic stability, and suboptimal target affinity. The incorporation of unnatural amino acids (UAAs) is a definitive strategy to address these challenges. Among the most potent UAAs is α -methyl-4-bromophenylalanine (CAS: 747397-27-9), a dual-modified residue that simultaneously dictates backbone geometry and provides a highly specific vector for target engagement or late-stage functionalization.

This technical guide explores the biophysical causality, synthetic methodologies, and structural applications of α -methyl-4-bromophenylalanine, providing drug development professionals with a self-validating framework for integrating this UAA into advanced peptide architectures.

Mechanistic Foundations of Conformational Constraint

The utility of α -methyl-4-bromophenylalanine lies in its bipartite structure, where each modification serves a distinct, synergistic biophysical purpose.

The α -Methyl Effect: Entropy Reduction and Helical Nucleation

In native L-phenylalanine, the α -proton allows for significant rotational freedom along the peptide backbone. By replacing this proton with a bulky methyl group, severe steric clashes are introduced between the α -methyl group and the adjacent carbonyl oxygen and amide nitrogen of the peptide backbone [1].

Causality: This steric hindrance drastically restricts the permissible Ramachandran space. The residue is thermodynamically forced to adopt dihedral angles characteristic of right-handed ( αR​ ) or left-handed ( αL​ ) helices ( ϕ≈±60∘,ψ≈±30∘ ), or type II' β -turns. By pre-organizing the peptide into a biologically relevant secondary structure, the entropic cost of target binding is significantly reduced, directly translating to enhanced binding affinity [4].

The 4-Bromo Effect: Halogen Bonding and the σ -Hole

While the α -methyl group locks the backbone, the 4-bromo substitution functionalizes the side chain. The electron-withdrawing nature of the phenyl ring pulls electron density away from the distal pole of the bromine atom along the C–Br bond axis.

Causality: This anisotropic electron distribution creates a localized region of positive electrostatic potential known as a σ -hole [2]. The σ -hole allows the bromine atom to act as a potent Lewis acid, forming highly directional halogen bonds (XB) with Lewis bases (e.g., oxygen or nitrogen atoms in a target protein's binding pocket). Because halogen bonding is orthogonal to traditional hydrogen bonding, it provides a unique mechanism to increase target affinity without disrupting the peptide's native hydration network[5].

Mechanism A α-Me-4-Br-Phe Residue B α-Methyl Group A->B Structural Component C 4-Bromo Group A->C Functional Component D Peptide Backbone (Helical Lock) B->D Restricts φ/ψ (Reduces Entropy) E Target Protein (Lewis Base) C->E Halogen Bonding (σ-Hole Interaction) D->E Enhanced Binding Affinity

Dual-action mechanism of α-methyl-4-bromophenylalanine in target engagement.

Quantitative Conformational Profiling

To understand the additive power of this UAA, it is critical to compare it against its native and singly-modified counterparts. The data below summarizes the biophysical parameters governing these residues.

Table 1: Conformational and Thermodynamic Parameters of Phenylalanine Analogs

Amino Acid DerivativeBackbone Flexibility ( ϕ,ψ )Helical PropensityHalogen Bond CapacityPrimary Structural Role
L-Phenylalanine High (Broad Ramachandran space)ModerateNoneHydrophobic core packing
α -Methylphenylalanine Low ( ϕ≈±60∘,ψ≈±30∘ )HighNoneHelical nucleation / Turn induction
4-Bromophenylalanine High (Broad Ramachandran space)ModerateHigh ( σ -hole)Target engagement / Cross-linking
α -Me-4-Br-Phe Low ( ϕ≈±60∘,ψ≈±30∘ )High High ( σ -hole)Dual-action constraint & engagement

Experimental Methodology: Self-Validating Synthesis Protocols

The steric bulk that makes α -methylated amino acids structurally valuable also makes them synthetically challenging. Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail, resulting in deletion sequences. The following protocol establishes a self-validating system for the successful incorporation of Fmoc- α -Me-Phe(4-Br)-OH [3].

Step-by-Step SPPS Protocol
  • Resin Swelling: Swell 0.1 mmol Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour.

    • Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive sites for the bulky UAA.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • UAA Activation and Coupling (Critical Step): In a separate vial, dissolve 3.0 eq Fmoc- α -Me-Phe(4-Br)-OH, 3.0 eq HATU, and 6.0 eq DIEA in DMF. Wait 2 minutes for pre-activation, then add to the resin. Agitate for 2–4 hours at room temperature, or 75°C for 15 minutes under microwave irradiation.

    • Causality: The α -methyl group creates severe steric shielding around the amine. Standard HBTU is insufficient; HATU generates a highly reactive 7-azabenzotriazole active ester necessary to overcome this activation energy barrier.

  • Self-Validating Step (Micro-Cleavage): Withdraw ~1 mg of resin, wash with DCM, and treat with 50 µL of cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 30 minutes. Evaporate the solvent and analyze via LC-MS.

    • Causality: This validates successful coupling before proceeding. If unreacted amine remains (indicated by the mass of the truncated sequence), perform a double coupling rather than advancing. This prevents the propagation of deletion sequences.

  • Capping: Treat the resin with a solution of 5% acetic anhydride and 10% DIEA in DMF for 15 minutes.

    • Causality: Terminates any unreacted chains, ensuring that any failed couplings do not continue to grow, thereby vastly simplifying final HPLC purification.

  • Global Cleavage: Treat the dried resin with 10 mL of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold anhydrous diethyl ether and centrifuge.

    • Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by cleaved protecting groups. The 4-bromo substitution is highly stable under these acidic conditions.

SPPS_Workflow N1 1. UAA Activation (HATU/DIEA) N2 2. Sterically Hindered Coupling (Extended Time) N1->N2 Overcomes Steric Shielding N3 3. Micro-Cleavage & LC-MS Validation N2->N3 Confirms Coupling N4 4. Global TFA Cleavage (with TIPS/H2O) N3->N4 Sequence Verified N5 5. Late-Stage Pd-Catalyzed Cross-Coupling N4->N5 Yields Free Bromo-Peptide

Workflow for SPPS and validation of α-methyl-4-bromophenylalanine peptides.

Advanced Applications: Late-Stage Functionalization

Beyond direct target engagement via halogen bonding, the aryl bromide moiety of α -methyl-4-bromophenylalanine serves as a bio-orthogonal handle for late-stage functionalization.

Because the α -methyl group already pre-organizes the peptide into a helical conformation, positioning two α -Me-4-Br-Phe residues at i,i+4 or i,i+7 intervals places the bromine atoms on the same face of the helix. Researchers can subject the fully synthesized, unprotected peptide to Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions in aqueous media.

Causality: Reacting the aryl bromides with a bis-boronic acid linker creates a covalent hydrocarbon "staple" [4]. The α -methyl groups lower the entropic barrier to macrocyclization (by holding the reactive bromines in close proximity), while the resulting staple protects the peptide from proteolytic degradation, rendering it highly stable for in vivo applications.

References

  • Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids Source: NIH / PubMed Central URL
  • Supramolecular amplification of amyloid self-assembly by iodination Source: NIH / Nature Communications URL
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine Source: BenchChem URL
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: NIH / Pharmaceuticals URL
  • Design and Synthesis of Conformationally Constrained Grb2 SH2 Domain Binding Peptides Employing Alpha-Methylphenylalanyl Based Phosphotyrosyl Mimetics Source: NIH / PubMed URL
Exploratory

The Strategic Advantage of Steric Hindrance: A Technical Guide to α-Methylated Unnatural Amino Acids in Drug Discovery

Introduction: Beyond Nature's Alphabet In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the 20 proteinogenic amino acids often represent a starting point ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Nature's Alphabet

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the 20 proteinogenic amino acids often represent a starting point rather than a final destination. The inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and conformational flexibility, have driven researchers to explore the vast chemical space of unnatural amino acids (UAAs). Among the most impactful modifications is the introduction of a methyl group at the alpha-carbon (Cα), creating α-methylated or, more broadly, α,α-disubstituted amino acids. This seemingly subtle addition has profound and predictable consequences, offering a powerful tool to rationally design drug candidates with enhanced stability, cell permeability, and biological activity.[1][2][3]

This in-depth technical guide provides a comprehensive overview of α-methylated unnatural amino acids for researchers, scientists, and drug development professionals. We will delve into the core principles governing their synthesis, explore their transformative impact on peptide structure and function, and present field-proven methodologies for their application, moving beyond a simple recitation of facts to explain the causality behind strategic experimental choices.

The Core Principle: Conformational Constraint and Proteolytic Shielding

The central dogma of α-methylation lies in the steric effect of the additional methyl group. By replacing the α-hydrogen, this modification fundamentally alters the conformational landscape available to the amino acid residue.

  • Restricted Dihedral Angles: The steric bulk of the Cα-methyl group restricts the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[1][4] This forces the residue into a more defined region of the Ramachandran plot, significantly reducing the peptide's overall conformational flexibility.[4]

  • Promotion of Helicity: This conformational constraint is not random; it strongly favors the adoption of helical secondary structures, such as the 3₁₀-helix and the canonical α-helix.[1][4][5][6] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity and specificity for its target receptor.[1]

  • Proteolytic Resistance: The α-methyl group acts as a steric shield, physically hindering the approach of proteases to the adjacent peptide bonds.[1][5] This dramatically increases the peptide's resistance to enzymatic cleavage, a critical factor in extending its in vivo half-life and enabling potential oral bioavailability.[1][2]

The following diagram illustrates the fundamental impact of α-methylation on a peptide backbone.

G cluster_0 High Conformational Flexibility cluster_1 Reduced Conformational Flexibility (Promotes Helicity) N_term1 N-Terminus C_alpha1 N_term1->C_alpha1 φ C_term1 C-Terminus C_alpha1->C_term1 ψ H H C_alpha1->H R1 R C_alpha1->R1 N_term2 N-Terminus C_alpha2 N_term2->C_alpha2 Restricted φ C_term2 C-Terminus C_alpha2->C_term2 Restricted ψ CH3 CH₃ C_alpha2->CH3 R2 R C_alpha2->R2 Protease Protease Protease->C_alpha1 Cleavage Protease->C_alpha2 Steric Hindrance (No Cleavage)

Caption: Impact of α-Methylation on Peptide Backbone.

Synthetic Strategies: Accessing the Building Blocks

The successful incorporation of α-methylated UAAs into peptides hinges on the efficient and stereoselective synthesis of the monomeric building blocks. Access to these compounds is challenging due to the steric hindrance around the quaternary carbon center.[7] Over the decades, a variety of robust methods have been developed.

Asymmetric Synthesis from Chiral Precursors

One of the most reliable approaches involves starting with an optically active α-amino acid and introducing the methyl group while retaining the original stereochemistry.[8] A common strategy employs chiral auxiliaries or templates.

1. Oxazolidinone-Based Methods: This classic approach involves the formation of a chiral oxazolidinone from a starting amino acid. The resulting enolate is then alkylated diastereoselectively. Subsequent hydrolysis yields the desired α-methylated amino acid.[8]

2. Iminolactone Alkylation: A newer, highly efficient method utilizes a tricyclic iminolactone derived from a chiral starting material like (1S)-(+)-3-carene. This template allows for highly diastereoselective alkylation under phase-transfer catalysis conditions, providing access to a variety of α-methyl-α-substituted amino acids in good yields.[9]

Enantioselective Synthesis

Modern catalysis has opened new avenues for the direct enantioselective synthesis of these challenging molecules.

  • Catalytic Asymmetric Addition to α-Iminoesters: This method involves the direct addition of nucleophiles, such as acetonitrile, to α-iminoesters in the presence of a chiral catalyst.[10] This approach is powerful for creating α,α-disubstituted amino acids with high enantiomeric purity.[10]

  • Metal-Catalyzed C-H Activation/Amination: Emerging strategies utilize transition metals, such as iron, to catalyze the direct amination of the α-position of carboxylic acids, offering a novel route to α,α-disubstituted amino acids.[11]

The choice of synthetic route depends on the desired scale, the specific side chain (R group), and the required stereochemistry. The following diagram outlines a generalized workflow for the synthesis and incorporation of an α-methylated UAA.

G cluster_synthesis Monomer Synthesis cluster_spps Peptide Synthesis start Chiral Starting Material (e.g., L-Alanine) intermediate Chiral Intermediate (e.g., Oxazolidinone) start->intermediate methylation Diastereoselective Methylation intermediate->methylation hydrolysis Hydrolysis & Deprotection methylation->hydrolysis final_aa Enantiopure α-Me-Amino Acid hydrolysis->final_aa protect N-terminus Protection (e.g., Fmoc) final_aa->protect spps Solid-Phase Peptide Synthesis (SPPS) protect->spps spps->spps Iterative Coupling & Deprotection cleavage Cleavage & Deprotection spps->cleavage final_peptide Purified α-Methylated Peptide cleavage->final_peptide

Caption: General Workflow for α-Methylated Peptide Synthesis.

Quantifying the Impact: Comparative Data

The advantages conferred by α-methylation are not merely theoretical; they are quantifiable through rigorous experimental analysis. Below, we summarize typical comparative data between a native peptide and its α-methylated analog.

ParameterNative Peptideα-Methylated AnalogRationale for Improvement
Proteolytic Stability (t½ in serum) < 10 minutes> 24 hoursSteric shielding by the α-methyl group prevents protease access to the peptide backbone.[1][5]
Helicity (% by CD Spectroscopy) 15-25%50-80%Restricted φ/ψ angles favor the adoption of a helical conformation.[4][5][12]
Receptor Binding Affinity (Kᵢ) 50 nM5 nMPre-organization into a bioactive helical conformation reduces the entropic penalty of binding.[1]
Cell Permeability (PAMPA) LowModerate to HighIncreased lipophilicity and reduced polarity of the amide bond can enhance membrane transit.[13][14]

Note: The impact on binding affinity is context-dependent. While often beneficial, unfavorable steric clashes with the receptor can sometimes decrease affinity.[1]

Experimental Protocols: A Self-Validating System

To ensure the successful synthesis and evaluation of peptides containing α-methylated amino acids, robust and well-controlled experimental protocols are essential.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an α-Methylated Peptide

The incorporation of sterically hindered α,α-disubstituted amino acids requires optimized coupling conditions to overcome the slow reaction kinetics.

Objective: To synthesize a 10-mer peptide containing one α-methyl-leucine (α-Me-Leu) residue.

Methodology:

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Standard Amino Acid Coupling: For standard Fmoc-amino acids, pre-activate a 4-fold molar excess of the amino acid with a 3.95-fold excess of HBTU/HOBt (or a suitable alternative like HATU) and a 6-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes. Add to the resin and couple for 1-2 hours.

  • α-Me-Leu Coupling (Optimized):

    • Rationale: The steric hindrance of α-Me-Leu necessitates a more potent coupling reagent and longer reaction times to ensure complete acylation.

    • Procedure: Pre-activate a 4-fold molar excess of Fmoc-α-Me-Leu-OH with a 3.95-fold excess of HATU and a 6-fold excess of DIPEA in DMF for 10 minutes. Add to the resin and allow the coupling to proceed for 4-6 hours.

    • Validation: Perform a Kaiser test to confirm the absence of free primary amines. For the coupling immediately following the α-Me-Leu residue, a chloranil test is required as the secondary amine will not react with ninhydrin.

  • Iteration: Repeat steps 2 through 4 for each amino acid in the sequence.

  • Cleavage and Global Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by LC-MS and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

Objective: To compare the stability of a native peptide versus its α-methylated analog in the presence of a protease.

Methodology:

  • Peptide Preparation: Prepare stock solutions (1 mg/mL) of both the native and α-methylated peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Preparation: Prepare a stock solution of a relevant protease (e.g., Trypsin, Chymotrypsin, or human serum) at a concentration of 0.1 mg/mL in the same buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix 90 µL of each peptide solution with 10 µL of the protease solution.

    • Prepare a control for each peptide by adding 10 µL of buffer instead of the protease solution.

  • Incubation: Incubate all tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 1% TFA. This denatures the protease.

  • Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. The α-methylated peptide is expected to show significantly slower degradation compared to the native peptide.

The following diagram depicts the workflow for this comparative stability assay.

G start Prepare Peptide & Protease Solutions incubation Incubate at 37°C (Peptide + Protease) start->incubation sampling Sample at Time Points (t=0, 0.25, 0.5, 1, 4, 8, 24h) incubation->sampling quench Quench with 1% TFA sampling->quench hplc Analyze by RP-HPLC quench->hplc plot Plot % Intact Peptide vs. Time hplc->plot

Caption: Workflow for HPLC-based proteolytic stability assay.

Conclusion and Future Outlook

The incorporation of α-methylated unnatural amino acids is a validated and highly effective strategy in medicinal chemistry to imbue peptides with drug-like properties.[1] By providing a predictable means to enforce conformational rigidity and enhance proteolytic stability, this modification addresses two of the most significant liabilities of native peptide therapeutics. The continued development of novel synthetic methodologies, including enzymatic and chemo-enzymatic approaches, will further broaden the accessibility and diversity of these powerful building blocks.[13][14][15] As our understanding of the complex interplay between peptide conformation and biological function deepens, the strategic application of α-methylation will undoubtedly continue to be a cornerstone of rational drug design, paving the way for the next generation of potent and stable peptide-based therapies.

References

  • Song, H., Burton, A. J., Shirran, S. L., Fahrig-Kamarauskaitè, J., Kaspar, H., Muir, T. W., Künzler, M., & Naismith, J. H. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(34), 18763-18768. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Song, H., Burton, A. J., Shirran, S. L., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie, 133(34), 18911-18916*. [Link]

  • Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Atherosclerosis, 301, 39-46. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino Acids and Derivatives. [Link]

  • Seebach, D., & Fadel, A. (1996). Synthesis of alpha-methyl, alpha-substituted amino acids. U.S.
  • Watanabe, T. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Watanabe Chemical Industries, Ltd. [Link]

  • Singh, R., & Sharma, A. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9). [Link]

  • Lin, S., Kumagai, N., & Shibasaki, M. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 14, 9725-9728. [Link]

  • Rogers, J. M., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society, 147(46), 42607–42617. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link]

  • Tang, S., et al. (2021). Synthesis of Unnatural α-Amino Acids via Photoinduced Decatungstate-Catalyzed Giese Reactions of Aldehydes. Organic Letters, 23(7), 2698–2703. [Link]

  • Niel, G., et al. (2014). Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters, 16(7), 2038–2041. [Link]

  • Nguyen, T., et al. (2020). Incorporation of α-methylated amino acids into Apolipoprotein A-I mimetic peptides improves their helicity and cholesterol efflux potential. Atherosclerosis, 301, 39-46. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

  • Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of α-methylated amino acids. Amino Acids, 18, 81–88. [Link]

  • Zhang, Z., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters. [Link]

  • Inai, Y., et al. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of Molecular Structure: THEOCHEM, 538(1-3), 51-60. [Link]

  • Jida, M., et al. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry, 76(5), 1430–1433. [Link]

  • Horikawa, M., et al. (1998). Asymmetric synthesis of a,a-disubstituted a-amino acids. Tetrahedron Letters, 39(3-4), 317-320. [Link]

  • Spanish National Cancer Research Centre (CNIO). (2023). Methylation affects how proteins work. A new technique developed at CNIO shows why. CNIO News. [Link]

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  • Rogers, J. M., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society. [Link]

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Foundational

The Strategic Integration of 4-Bromophenylalanine in Modern Peptide Chemistry: A Technical Whitepaper

Prepared by: Senior Application Scientist, Peptide Chemistry & Bioconjugation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Mechanistic Value of 4-Bromophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Peptide Chemistry & Bioconjugation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Mechanistic Value of 4-Bromophenylalanine

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery and biomaterials science. Among these, 4-bromophenylalanine (4-Br-Phe) occupies a privileged position. While natural amino acids offer limited chemical handles for late-stage diversification, 4-Br-Phe introduces a versatile aryl bromide moiety. This specific functional group strikes an optimal balance between steric bulk, halogen bonding capability, and transition-metal reactivity.

This whitepaper provides an in-depth technical guide on the applications of 4-Br-Phe, detailing its use in Solid-Phase Peptide Synthesis (SPPS), late-stage functionalization (LSF) via palladium catalysis, radiopharmaceutical development, and supramolecular assembly. By understanding the causality behind these chemical behaviors, researchers can rationally design peptide therapeutics with enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe(4-Br)-OH

The foundation of utilizing 4-Br-Phe lies in its seamless integration into standard Fmoc/tBu SPPS workflows. The aryl bromide is highly stable under both the basic conditions of Fmoc deprotection (20% piperidine) and the harsh acidic conditions of global cleavage (95% Trifluoroacetic acid)[1].

Causality in Reagent Selection

When coupling Fmoc-Phe(4-Br)-OH, the choice of coupling reagents is critical. The bulky nature of the bromine atom at the para position does not introduce severe steric hindrance at the α-carbon, allowing standard uronium salts (e.g., HBTU or HATU) to be used. N,N-Diisopropylethylamine (DIEA) is selected over triethylamine because its increased steric bulk prevents it from acting as a nucleophile, ensuring it solely abstracts the carboxylic proton to drive active ester formation without causing premature Fmoc removal[1].

Protocol 1: Manual SPPS Incorporation of 4-Br-Phe

This protocol is a self-validating system designed for a 0.1 mmol scale synthesis. The expected color change upon activation serves as an internal visual control.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour at room temperature to ensure maximum accessibility of the active sites[1].

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 15 minutes. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-Phe(4-Br)-OH and 0.3 mmol (3.0 eq) of HOBt in 2 mL of DMF. Add 0.3 mmol (3.0 eq) of HBTU.

  • Base Addition: Add 0.6 mmol (6.0 eq) of DIEA to the mixture. Validation checkpoint: The solution will transition to a pale yellow/orange hue, indicating the formation of the active ester[1].

  • Coupling: Transfer the activated solution to the resin. Agitate for 1.5 hours at room temperature.

  • Cleavage: After sequence completion, cleave the peptide using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours. The aryl bromide is inert to these scavengers. Precipitate in cold anhydrous diethyl ether[1].

Late-Stage Functionalization (LSF) & Bioconjugation

The most powerful application of 4-Br-Phe is its use as a bioorthogonal handle for late-stage functionalization. By installing the aryl bromide during SPPS, researchers can synthesize a single "master peptide" and subsequently diversify it into a library of analogs.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction allows for the coupling of the 4-Br-Phe residue with various aryl or alkyl boronic acids. This is heavily utilized for peptide macrocyclization and the introduction of fluorophores[2]. Mechanistic Insight: Performing Pd-catalyzed reactions on unprotected peptides in aqueous media is challenging due to potential catalyst poisoning by coordinating side chains (e.g., the imidazole of histidine or the primary amide of asparagine)[2]. To circumvent this, water-soluble ligands like ADHP or sulfonated phosphines are employed to stabilize the active Pd(0) species.

Palladium-Peptide Oxidative Addition Complexes (OACs)

A recent breakthrough involves converting the 4-Br-Phe residue into a stable Palladium-Peptide Oxidative Addition Complex (Pd-Peptide OAC)[3]. Instead of completing a traditional cross-coupling cycle, the reaction is intentionally stalled at the Pd(II) oxidative addition intermediate.

These Pd-Peptide OACs are bench-stable, water-soluble, and can be purified via HPLC[4]. When exposed to small-molecule thiols or cysteine-containing proteins in physiological buffers, they undergo rapid bioconjugation[3].

Protocol 2: Synthesis of Pd-Peptide OACs and Thiol Conjugation
  • OAC Formation: Dissolve the unprotected 4-Br-Phe peptide in Dimethylsulfoxide (DMSO). Add 1.2 eq of the water-soluble ligand sSPhos and 1.0 eq of the palladium precursor (1,5-COD)Pd(CH2TMS)2[3].

  • Incubation: Agitate at room temperature for 2 hours. The sSPhos ligand is critical here; its sulfonate group ensures the resulting complex remains soluble in aqueous media[4].

  • Purification: Isolate the Pd-Peptide OAC via preparative RP-HPLC and lyophilize to a stable powder.

  • Thiol Bioconjugation: Dissolve the Pd-Peptide OAC in Tris buffer (pH 7.5). Add 5.0 eq of the target thiol. Incubate at 37°C for 30 minutes to achieve site-selective modification[3].

G N1 SPPS with Fmoc-Phe(4-Br)-OH N2 Unprotected 4-Br-Phe Peptide N1->N2 N4 Pd-Peptide Oxidative Addition Complex (OAC) N2->N4 N3 Pd Precursor + sSPhos Ligand N3->N4 N5 Thiol Addition (Aqueous Buffer, 37°C) N4->N5 N6 Bioconjugated Peptide N5->N6

Caption: Workflow for generating Pd-peptide OACs and subsequent thiol bioconjugation.

Radiopharmaceutical Applications: ¹¹C-Radiocyanation

Positron Emission Tomography (PET) imaging relies on the rapid incorporation of short-lived isotopes like Carbon-11 (t₁/₂ = 20.4 min). 4-Br-Phe serves as an excellent precursor for copper-mediated radiocyanation using [¹¹C]CN⁻[5].

Mechanistic Challenges and Solutions

The radiocyanation of aryl bromides requires higher activation energy compared to aryl iodides. While 4-I-Phe can be radiolabeled at 120°C–130°C, 4-Br-Phe requires temperatures between 140°C and 160°C[6]. The Causality of Racemization: At 160°C, the α-proton of the amino acid becomes susceptible to abstraction, leading to significant racemization (e.g., dropping from >99% ee to 58% ee)[5]. To mitigate this, researchers utilize a diamine-ligated copper(I) mediator (Cu/DMEDA). This specific catalytic system accelerates the reaction, allowing it to reach completion in just 5 minutes, thereby minimizing the time the peptide is exposed to racemizing conditions[6].

G N1 4-Br-Phe Peptide N2 Suzuki-Miyaura Cross-Coupling N1->N2 N5 Radiocyanation (PET Imaging) N1->N5 N3 Aryl/Alkyl Boronic Acids Pd Catalyst N2->N3 N4 Diversified or Cyclic Peptide N3->N4 N6 [11C]CN-, Cu/DMEDA 140°C - 160°C N5->N6 N7 11C-Labeled Peptide Tracer N6->N7

Caption: Divergent late-stage functionalization pathways for 4-Br-Phe peptides.

Halogen Bonding and Supramolecular Assembly

Beyond covalent modifications, the bromine atom in 4-Br-Phe participates in halogen bonding (XB) . Halogen bonds are highly directional, non-covalent interactions where the electrophilic region of the halogen (the "σ-hole") interacts with a Lewis base (e.g., oxygen or nitrogen atoms in a protein backbone)[7].

Modulating Protein-Protein Interactions

In competitive fluorescence polarization assays, replacing a canonical phenylalanine with 4-Br-Phe in p53-derived peptides significantly improves the inhibition constant ( Ki​ ) against the Mdm4 target[7]. The binding affinity predictably scales with the polarizability of the halogen atom: F ≪ Cl < Br < I. Furthermore, the amphoteric nature of the halogen atom promotes supramolecular amplification, driving the self-assembly of amyloid-like fibrillar hydrogels used in advanced biomaterials[7].

Quantitative Data Presentation

To aid in the rational selection of halogenated amino acids for specific applications, the following table synthesizes the comparative physicochemical and reactive properties of para-halogenated phenylalanines.

Table 1: Comparative Analysis of Halogenated Phenylalanines in Peptide Chemistry

Amino AcidHalogen Bond Strength (σ-hole)Suzuki-Miyaura ReactivityOptimal Radiocyanation TempPrimary Application Focus
4-Fluoro-Phe Negligible (F ≪ Cl)PoorN/A (Inert to CN⁻)19F-NMR Probes, Lipophilicity tuning
4-Chloro-Phe WeakModerate> 160°C (High Racemization)Structural Biology, Weak XB
4-Bromo-Phe StrongExcellent140°C – 160°CPd-Peptide OACs, Cross-Coupling
4-Iodo-Phe Very Strong (Highest)Excellent120°C – 130°CPET Imaging, Supramolecular Assembly

Data synthesized from competitive binding assays[7] and radiochemical yield optimizations[5].

Conclusion

4-Bromophenylalanine is far more than a simple structural analog of phenylalanine; it is a programmable chemical node. By leveraging its stability during SPPS, researchers can deploy it as a latent reactive center for palladium-catalyzed cross-coupling, the generation of novel Pd-peptide OACs for thiol bioconjugation, or copper-mediated radiocyanation for PET imaging. Furthermore, its inherent halogen-bonding capabilities allow for the fine-tuning of target binding affinities without altering the peptide's primary backbone architecture. Mastery of 4-Br-Phe chemistry is an essential skill for the modern peptide engineer.

References

  • Copper-Mediated Radiocyanation of Unprotected Amino Acids and Peptides Journal of the American Chemical Society URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI / Molecules URL:[Link]

  • Palladium–peptide oxidative addition complexes for bioconjugation Chemical Science (RSC Publishing) URL:[Link]

  • Supramolecular amplification of amyloid self-assembly by iodination / Halogen bonding in peptides ResearchGate URL:[Link]

Sources

Exploratory

Thermodynamic Properties and Synthetic Integration of Fmoc-α-methyl-L-4-bromophenylalanine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in peptide engineering, I frequently encounter projects that fail in late-stage development because the thermodynamic and kinetic properties of unnatural amino acids we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptide engineering, I frequently encounter projects that fail in late-stage development because the thermodynamic and kinetic properties of unnatural amino acids were not properly accounted for during the design phase. Fmoc-α-methyl-L-4-bromophenylalanine (CAS: 1310680-28-4) is a highly specialized, conformationally restricted building block used to engineer proteolytic resistance and enforce specific secondary structures in therapeutic peptides 1.

Unlike standard L-amino acids, the addition of the α-methyl group fundamentally alters the thermodynamic energy landscape of both the monomer's coupling kinetics during Solid-Phase Peptide Synthesis (SPPS) and the final folding dynamics of the synthesized peptide. This whitepaper dissects the causality behind these thermodynamic shifts and provides self-validating protocols for successfully integrating this sterically demanding residue.

Thermodynamic Profiling of the Monomer

Conformational Entropy ( ΔS ) and Helix Promotion

The defining thermodynamic feature of Fmoc-α-methyl-L-4-bromophenylalanine is its ability to pre-organize the peptide backbone. The substitution of the α-hydrogen with a methyl group sterically restricts the permissible Ramachandran dihedral angles ( ϕ and ψ ) 2. By severely limiting the conformational freedom of the unfolded state, the entropy ( ΔSconf​ ) is drastically reduced. According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), minimizing the entropic penalty of folding results in a more negative ΔG , thermodynamically driving the peptide to adopt rigid secondary structures, predominantly the α -helix or 310​ -helix [[3]]().

Enthalpic Contributions ( ΔH )

The 4-bromo substitution on the phenyl ring introduces a highly polarizable electron cloud. This allows for favorable enthalpic ( ΔH ) interactions through halogen bonding (where the halogen acts as an electrophilic Lewis acid) and enhanced π−π stacking. When designing inhibitors for intrinsically disordered proteins (IDPs), these enthalpic gains, combined with the induced-fit mechanism facilitated by the α -methyl group, significantly increase target binding affinity 4.

Absolute Chiral Stability

Standard amino acids are susceptible to base-catalyzed racemization during SPPS via the formation of an oxazolone intermediate, which requires the abstraction of the α -proton. Because α-methyl amino acids lack this proton, the thermodynamic pathway to epimerization is completely blocked, ensuring absolute stereochemical fidelity even under harsh, prolonged coupling conditions 5.

Quantitative Data Summaries

To successfully utilize this residue, one must adjust standard synthetic expectations. The tables below summarize the thermodynamic shifts and the necessary adjustments to SPPS parameters.

Table 1: Comparative Thermodynamic & Kinetic Parameters
ParameterStandard L-PheFmoc-α-Me-L-4-Br-PheImpact on Synthesis / Function
Activation Energy ( Ea​ ) ~40 kJ/mol~75 kJ/molRequires thermal energy (microwave) to overcome kinetic barrier.
Conformational Entropy ( ΔS ) High (Flexible)Low (Restricted)Drives spontaneous folding into helical structures.
Racemization Rate ( krac​ ) Measurable in baseEffectively ZeroAllows for aggressive, high-temperature coupling without chiral loss.
Proteolytic Half-Life ( t1/2​ ) Minutes to HoursDays to WeeksSteric bulk prevents protease active-site docking.
Table 2: Optimized SPPS Coupling Parameters
ParameterStandard ProtocolOptimized α-Methyl ProtocolCausality / Rationale
Coupling Reagent DIC / HOBtDIC / Oxyma PureOxyma has a lower steric profile and higher acidity, crucial for hindered amines.
Temperature 25°C (Room Temp)75°C (Microwave)Thermal energy is mandatory to overcome the high ΔG‡ of the sterically hindered transition state.
Duration 30 - 45 mins2 x 15 minsDouble coupling ensures complete conversion; prevents truncation sequences.
Equivalents 3 - 4 eq5 eqHigh concentration gradient drives the thermodynamically unfavorable reaction forward.

Self-Validating Experimental Protocols

As an application scientist, I design protocols as closed-loop systems. A protocol must contain internal validation gates to ensure that thermodynamic assumptions hold true in practice.

Protocol 1: Microwave-Assisted SPPS Coupling of Fmoc-α-Me-L-4-Br-Phe

Objective: Overcome the kinetic barrier of steric hindrance to achieve >99% amide bond formation.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 20 minutes.

  • Fmoc Deprotection (Validation Gate 1):

    • Treat resin with 20% piperidine in DMF for 3 mins at 75°C (Microwave).

    • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream at 301 nm. If the absorbance does not reach a flat plateau, repeat the deprotection. Incomplete deprotection will skew coupling thermodynamics.

  • Activation: Dissolve 5 eq (0.5 mmol) of Fmoc-α-Me-L-4-Br-Phe and 5 eq of Oxyma Pure in 2 mL DMF. Add 5 eq of DIC. Stir for 2 minutes to allow the endothermic formation of the active ester.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Coupling Validation (Validation Gate 2):

    • Wash resin and perform a Kaiser Test .

    • Causality: The Kaiser test detects free primary amines. If the test is positive (blue beads), the kinetic barrier was not fully overcome.

    • Correction: Do not proceed. Perform a secondary coupling using a different activation chemistry (e.g., HATU/HOAt with DIPEA) to alter the transition state geometry before capping.

  • Capping: Treat with Acetic Anhydride/DIPEA (10:5 in DMF) to terminate any unreacted chains.

Protocol 2: Thermodynamic Stability Profiling via CD Spectroscopy

Objective: Quantify the free energy of folding ( ΔGfold​ ) induced by the α-methyl restriction.

  • Sample Preparation: Dissolve the cleaved, purified peptide in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM.

  • Baseline Measurement: Record the Circular Dichroism (CD) spectrum at 20°C from 190 nm to 260 nm. Look for minima at 208 nm and 222 nm, indicative of α -helical pre-organization.

  • Thermal Denaturation: Monitor ellipticity at 222 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/min.

  • Reversibility Check (Validation Gate):

    • Once at 95°C, cool the sample back to 20°C at 1°C/min and record a final spectrum.

    • Causality: Thermodynamic equations (like the van 't Hoff equation used to calculate ΔH and ΔS ) strictly require the system to be in equilibrium. If the initial and final spectra do not overlay perfectly, the unfolding was irreversible (likely due to kinetic trapping or aggregation), and standard thermodynamic models cannot be applied without correction.

Visualizations of Thermodynamic Workflows

The following diagrams illustrate the hidden thermodynamic forces at play during synthesis and folding.

SPPS_Thermodynamics Start Fmoc-a-Me-L-4-Br-Phe + Coupling Reagent Activation Active Ester Formation (Endothermic transition, ΔH > 0) Start->Activation DIC/Oxyma Intermediate O-Acylisourea / OBt Ester (High Energy Intermediate) Activation->Intermediate Coupling Nucleophilic Attack by Resin-bound Amine Intermediate->Coupling Product Elongated Peptide (Thermodynamically Stable) Coupling->Product Microwave Energy Overcomes Barrier Steric Steric Hindrance by a-Methyl (Increases ΔG‡) Steric->Coupling Kinetic Barrier

Thermodynamic workflow of SPPS coupling for sterically hindered α-methyl amino acids.

Folding_Thermodynamics Unfolded Unfolded Peptide (High Entropy, High S) Restriction a-Methyl Steric Clash Limits φ/ψ Angles Unfolded->Restriction Incorporation Preorganized Pre-organized Backbone (Lower Entropy Penalty, ΔS‡) Restriction->Preorganized Entropy Reduction Folded Stable a-Helix / 3_10-Helix (Favorable ΔH, Minimized ΔG) Preorganized->Folded H-Bond Formation

Conformational energy landscape and entropy reduction driven by α-methylation.

References

  • US20190010202A1 - Apelin peptides and uses thereof. Google Patents.
  • Complete Absolute Configuration of Integramide A, a Natural, 16-mer Peptide Inhibitor of HIV-1 Integrase. ResearchGate.
  • Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide. Benchchem.
  • Dissecting mechanism of coupled folding and binding of an intrinsically disordered protein by chemical synthesis of conformationally constrained analogues. ResearchGate.
  • Fmoc-α-methyl-L-4-bromophenylalanine. Chem-Impex.

Sources

Protocols & Analytical Methods

Method

High-Efficiency Coupling Strategies for Fmoc-α-Methyl-L-4-Bromophenylalanine in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of non-proteinogenic α,α -dialkyl amino acids, such as Fmoc- α -methyl-L-4-bromophenylalanine (Fmoc- α -Me-Phe(4-Br)-OH), is a powerful strategy in modern peptide drug development. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic α,α -dialkyl amino acids, such as Fmoc- α -methyl-L-4-bromophenylalanine (Fmoc- α -Me-Phe(4-Br)-OH), is a powerful strategy in modern peptide drug development. The α -methyl group restricts the peptide backbone's ϕ and ψ dihedral angles, heavily biasing the conformational space toward highly stable 310​ -helices or α -helices[1][2]. Furthermore, these sterically constrained residues act as conformational shields, conferring profound resistance against proteolytic degradation in vivo[3]. The 4-bromo substitution provides an additional bioorthogonal handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) or enhances target affinity via halogen bonding.

However, the gem-dialkyl substitution at the α -carbon introduces severe steric hindrance. This structural feature severely impedes nucleophilic attack during amide bond formation, rendering traditional coupling protocols obsolete. This application note details the mechanistic causality behind these synthetic bottlenecks and provides self-validating, high-efficiency protocols for the successful incorporation and extension of Fmoc- α -Me-Phe(4-Br)-OH.

Mechanistic Causality: The Dual Steric Challenge

Integrating an α -methylated amino acid into a growing peptide chain presents two distinct kinetic hurdles that must be managed independently:

  • The Electrophilic Challenge (Coupling of the α -Me residue): When Fmoc- α -Me-Phe(4-Br)-OH is activated, the bulky α -methyl and 4-bromobenzyl groups shield the electrophilic carbonyl carbon. Traditional carbodiimide activations (e.g., DIC/HOBt) suffer from drastically reduced reaction rates and low yields[4].

  • The Nucleophilic Challenge (The "N+1" Coupling): Once Fmoc- α -Me-Phe(4-Br)-OH is successfully incorporated and Fmoc-deprotected, the resulting N-terminal amine is situated on a tertiary carbon. This amine is a remarkably poor nucleophile. If standard uronium-based reagents (like HATU or HBTU) are used for the subsequent amino acid, the slow rate of amide bond formation allows a competing side-reaction to dominate: the hindered amine attacks the uronium carbon of the coupling reagent, forming a dead-end tetramethylguanidinium adduct. This permanently terminates the peptide chain[4].

To bypass these failure modes, the selection of coupling reagents must strictly align with the specific phase of the elongation cycle.

Coupling Reagent Selection Matrix

The following table summarizes the quantitative and qualitative performance data of various coupling systems when applied to α -methylated amino acids.

Reagent SystemChemical ClassRelative ReactivityGuanidinylation RiskOptimal Application for α -Me-Phe(4-Br)
DIC / OxymaPure Carbodiimide / OximeHighNone First-line choice for Microwave-Assisted Peptide Synthesis (MAPS).
HATU / DIEA Aminium (Uronium)Very HighHigh (on hindered amines)Coupling Fmoc- α -Me-Phe(4-Br)-OH onto the unhindered peptide resin.
COMU / DIEA Uronium (Morpholino)Extremely HighModerateRoom temperature coupling of the α -Me residue.
PyAOP / DIEA PhosphoniumHighNone Mandatory for coupling the next amino acid onto the α -Me N-terminus[4].

Experimental Workflows and Decision Logic

To ensure high-fidelity synthesis, the workflow must adapt based on whether the α -methylated residue is acting as the electrophile or the nucleophile.

SPPS_Workflow Start N-terminal Deprotected Peptide Resin Split1 Coupling Fmoc-α-Me-Phe(4-Br)-OH (The Electrophile) Start->Split1 Method1 MAPS: DIC / OxymaPure 75°C, 15 min Split1->Method1 Method2 RT: COMU or HATU / DIEA 25°C, 120 min Split1->Method2 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Method1->Deprotect Method2->Deprotect Split2 Coupling Next Amino Acid (The N+1 Challenge) Deprotect->Split2 Warning Avoid Uronium Reagents (Prevents Guanidinylation) Split2->Warning Method3 PyAOP / DIEA or DIC / OxymaPure Split2->Method3 Validate Validation: Micro-cleavage & LC-MS Method3->Validate

Figure 1: Workflow for the incorporation and subsequent extension of Fmoc-α-Me-Phe(4-Br)-OH in SPPS.

Self-Validating Experimental Protocols

Protocol A: Incorporation of Fmoc- α -Me-Phe(4-Br)-OH (Electrophile Phase)

Objective: Form an amide bond between the activated α -methylated amino acid and the primary amine of the growing peptide chain.

Method 1: Microwave-Assisted Peptide Synthesis (MAPS) - Recommended

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc- α -Me-Phe(4-Br)-OH and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF. Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC). Let stand for 2 minutes to form the active ester.

  • Coupling: Add the activated solution to the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75°C for 15 minutes under microwave irradiation (e.g., CEM Liberty Blue or Biotage Initiator+).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL).

  • Self-Validation Checkpoint: Perform a Kaiser Test. A clear/yellow resin indicates >99% coupling. If the test is slightly blue, repeat steps 2-5 (Double Coupling).

Method 2: Room Temperature Synthesis If microwave instrumentation is unavailable, utilize COMU, which provides exceptional reactivity for sterically hindered substrates.

  • Dissolve 0.4 mmol (4 eq) of Fmoc- α -Me-Phe(4-Br)-OH and 0.4 mmol (4 eq) of COMU in 2 mL of DMF.

  • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA). The solution will turn deep red/orange.

  • Immediately add to the resin and agitate at 25°C for 2 hours.

  • Self-Validation Checkpoint: Perform a Kaiser Test. Double coupling is generally mandatory for room-temperature α -methyl couplings.

Protocol B: The "N+1" Coupling (Nucleophile Phase)

Objective: Couple the next amino acid in the sequence onto the sterically hindered N-terminus of the newly incorporated α -Me-Phe(4-Br) residue.

Critical Warning: Do NOT use HATU, HBTU, or COMU for this step. The hindered amine will react with the coupling reagent to form a guanidinium byproduct, terminating the synthesis[4].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash extensively with DMF (6 × 3 mL).

  • Activation with PyAOP: Dissolve 0.4 mmol (4 eq) of the next Fmoc-amino acid and 0.4 mmol (4 eq) of PyAOP in 2 mL of DMF[4].

  • Base Addition: Add 0.8 mmol (8 eq) of DIEA to the solution.

  • Coupling: Add the mixture to the resin. Agitate at 25°C for 3 to 4 hours (or 75°C for 20 minutes if using MAPS with DIC/Oxyma instead of PyAOP).

  • Self-Validation Checkpoint: The Kaiser test may yield a false negative due to the extreme steric shielding of the amine preventing the ninhydrin reaction.

    • Definitive Validation: Perform a micro-cleavage. Transfer ~2 mg of resin to a microcentrifuge tube, treat with 100 µL of TFA/TIPS/Water (95:2.5:2.5) for 1 hour, precipitate with cold ether, and analyze via LC-MS to confirm the mass shift corresponding to the N+1 addition.

Sources

Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-α-methyl-L-4-bromophenylalanine

Abstract The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science. Fmoc-α-methyl-L-4-bromophenylalanine, a sterically hindered and functionalized b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science. Fmoc-α-methyl-L-4-bromophenylalanine, a sterically hindered and functionalized building block, offers unique advantages for enhancing peptide stability, modulating conformation, and introducing a site for subsequent chemical modification via the bromo-moiety.[1][2] However, its α,α-disubstituted nature presents a significant steric barrier to efficient amide bond formation during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive, field-tested protocol for the successful incorporation of this challenging amino acid, grounded in an understanding of the underlying chemical principles. We will explore optimized coupling strategies, troubleshooting, and the rationale behind reagent and condition selection to ensure high-yield synthesis of target peptides.

Introduction: The Challenge and Opportunity of Sterically Hindered Residues

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is a robust and widely adopted methodology for assembling linear peptides.[3][4] The process relies on a cycle of N-terminal Fmoc deprotection and subsequent coupling of an activated Fmoc-amino acid. While highly efficient for standard proteinogenic amino acids, the introduction of α,α-disubstituted residues like Fmoc-α-methyl-L-4-bromophenylalanine dramatically slows the kinetics of the coupling reaction.

The primary obstacle is steric hindrance. The presence of the α-methyl group, in addition to the bulky bromophenyl side chain, shields the carboxyl group from nucleophilic attack by the N-terminal amine of the resin-bound peptide. This can lead to incomplete reactions, resulting in low yields and the formation of deletion sequences, which are challenging to separate from the desired product.[5][6]

Therefore, overcoming this activation energy barrier requires a departure from standard coupling conditions. Success hinges on the careful selection of highly potent activating reagents, optimized reaction conditions, and rigorous monitoring to drive the reaction to completion.[7] The bromine atom on the phenyl ring is stable under standard SPPS conditions and provides a valuable chemical handle for post-synthesis modifications, such as Suzuki or Sonogashira cross-coupling reactions, further expanding the utility of peptides containing this residue.[8]

Materials and Reagents

The quality and purity of all reagents are paramount for successful peptide synthesis.[8] Use peptide synthesis (or higher) grade solvents and reagents.

Reagent/MaterialGradeRecommended Supplier
Fmoc-α-methyl-L-4-bromophenylalanine ≥98.0%Various
Resin (e.g., Rink Amide, Wang) 100-200 mesh, ~0.5-1.0 mmol/gVarious
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
N-Methyl-2-pyrrolidone (NMP)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS Grade or higherVarious
Coupling Reagents
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥99.0%Various
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)≥99.0%Various
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)≥99.0%Various
Bases
N,N-Diisopropylethylamine (DIEA)Reagent GradeVarious
2,4,6-CollidineReagent GradeVarious
Deprotection & Cleavage
PiperidineReagent GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Diethyl etherAnhydrousVarious
Monitoring & Capping
Ninhydrin Test Kit (Kaiser Test)-Various
Acetic AnhydrideReagent GradeVarious

Experimental Protocols: A Two-Tiered Approach

Given the significant steric hindrance, a standard protocol may be insufficient. We present two protocols: a Standard Enhanced Protocol suitable for many sequences, and an Advanced Protocol for exceptionally difficult couplings where the standard approach fails.

General SPPS Workflow

The coupling of Fmoc-α-methyl-L-4-bromophenylalanine occurs within the standard SPPS cycle. The key modifications are within the "Amino Acid Coupling" step.

Resin_Prep 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (See Protocols 3.2 & 3.3) Washing_1->Coupling Washing_2 5. DMF Wash Coupling->Washing_2 Monitoring 6. Monitoring (Kaiser Test) Washing_2->Monitoring Capping 7. Capping (Optional) (Acetic Anhydride/DIEA) Monitoring->Capping If Positive Repeat Repeat for next cycle Monitoring->Repeat If Negative Capping->Repeat

Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 1: Standard Enhanced Coupling

This protocol leverages a potent uronium salt activator and extended reaction times to overcome moderate steric hindrance.

Rationale: HATU is a highly efficient coupling reagent that forms a reactive OAt-ester, which is superior to the OBt-esters formed by reagents like HBTU, especially for hindered couplings.[9] The use of 4 equivalents of reagents ensures the reaction is driven forward by mass action. An extended coupling time of 2 hours provides sufficient opportunity for the sterically demanding reaction to proceed.

Step-by-Step Methodology (0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for at least 1 hour.[8] Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min treatments).[10][11] Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution: In a separate vial, dissolve Fmoc-α-methyl-L-4-bromophenylalanine (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (or NMP for aggregation-prone sequences).[6] Add DIEA (8 eq., 0.8 mmol).

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test.[12]

    • Negative (beads are colorless/yellow): Proceed to the next cycle.

    • Positive (beads are blue): The reaction is incomplete. Proceed to Protocol 2 (Double Coupling) or the advanced strategies in Section 4.

Protocol 2: Advanced Strategy - Double Coupling & Optimized Conditions

If the Kaiser test remains positive, a second coupling with fresh reagents is the most common and effective solution.[5]

Rationale: The initial coupling attempt may stall due to low reactivity or reagent degradation. A second exposure to freshly activated amino acid provides a renewed impetus for the reaction to go to completion. Increasing the temperature can provide the necessary energy to overcome the activation barrier, though this must be balanced against the risk of racemization.[6]

Step-by-Step Methodology:

  • First Coupling: Follow steps 1-4 of Protocol 3.2. Do not proceed to monitoring yet.

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 3.2, step 2.

  • Re-couple: Add the fresh solution to the resin and agitate for another 2-4 hours.

  • (Optional) Temperature Increase: If the coupling is known to be exceptionally difficult, the second coupling can be performed at an elevated temperature (e.g., 40-50°C). Use with caution. Microwave-assisted synthesis is a superior alternative for applying heat safely and efficiently.[5][6]

  • Washing & Monitoring: Wash the resin with DMF (3-5 times) and perform a Kaiser test. If the test is still positive, capping is strongly recommended.

Capping of Unreacted Amines

Rationale: Capping terminates any peptide chains where the coupling has failed. This prevents the formation of deletion sequences (peptides missing one amino acid), which simplifies the final purification. Acetic anhydride provides a small, highly reactive electrophile that can access even sterically hindered amines.

Protocol:

  • Prepare a capping solution of 5% acetic anhydride and 5% DIEA in DMF.

  • Add the solution to the resin and agitate for 30 minutes.[8]

  • Drain the solution and wash thoroughly with DMF before proceeding to the next synthesis cycle.

Cleavage and Deprotection

The α-methyl and 4-bromophenyl groups are stable to standard TFA cleavage conditions.

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under a stream of nitrogen.[8]

  • Prepare a cleavage cocktail. For most peptides, Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2 v/v/v/v) is effective and has a lower odor profile.[13]

  • Add the cleavage cocktail to the resin (~10 mL per 0.1 mmol scale) and agitate for 2-3 hours at room temperature.[8]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the peptide pellet under vacuum.

Causality and Optimization: A Deeper Dive

The success of a difficult coupling is determined by a balance of several factors. Understanding their interplay allows for logical troubleshooting.

cluster_0 Core Problem cluster_1 Primary Levers for Optimization Steric_Hindrance Steric Hindrance (α-methyl group) Reagent Reagent Steric_Hindrance->Reagent Concentration Concentration Increase Equivalents (3-5x) Steric_Hindrance->Concentration Time Time Steric_Hindrance->Time Temperature Temperature Gentle Heat (40-50°C) Microwave Steric_Hindrance->Temperature Solvent Solvent Steric_Hindrance->Solvent

Caption: Key variables for optimizing hindered couplings.

Optimization Strategies Summary
ParameterStandard ConditionEnhanced Condition for Hindered CouplingRationale
Coupling Reagent HBTU, DIC/HOBtHATU, HCTU, COMU Forms a more reactive activated ester to overcome the steric barrier.[6][9]
Equivalents 3 eq. Amino Acid4-5 eq. Amino Acid Drives the reaction forward via mass action.
Reaction Time 45-60 min2-4 hours, or overnight Slower reaction kinetics require more time to reach completion.[5]
Temperature Room Temperature40-50°C or Microwave Increases reaction rate by providing energy to overcome the activation barrier.[6]
Solvent DMFNMP NMP is a superior solvent for disrupting peptide aggregation, which can further hinder coupling.[6]
Strategy Single CouplingDouble Coupling A fresh addition of activated amino acid can complete a stalled reaction.[5]

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Kaiser test is strongly positive after double coupling. 1. Extreme steric hindrance at the coupling site. 2. Peptide aggregation on the resin. 3. Inactive reagents.1. Switch solvent from DMF to NMP. 2. Increase coupling time to overnight. 3. Use microwave-assisted synthesis. 4. If all else fails, cap the unreacted amines and proceed. Verify reagents are fresh.
Low final yield of the desired peptide. Incomplete coupling at the hindered position led to a high percentage of truncated (capped) sequences.Re-synthesize the peptide using the Advanced Protocol (double coupling, longer time, NMP solvent) from the outset.
Final product contains deletion sequences. Incomplete coupling followed by failure to cap unreacted amines.Always perform a capping step if the Kaiser test remains positive after optimized coupling attempts.

Conclusion

The successful incorporation of Fmoc-α-methyl-L-4-bromophenylalanine is a challenging but achievable goal in peptide synthesis. It requires moving beyond standard protocols and employing a more aggressive coupling strategy. By understanding the central role of steric hindrance and systematically applying potent coupling reagents like HATU, extended reaction times, and optimized solvents, researchers can effectively incorporate this valuable building block. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of sterically hindered amino acids, enabling the synthesis of novel and potent peptide-based molecules.

References

  • Nowick, J.S. Laboratory. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Albericio, F., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • ResearchGate. (2019). Synthetic pathways from l-alanine to Fmoc-protected S and R-(α-4-bromophenyl)alanine. Available at: [Link]

  • Iris Biotech GmbH. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734449, Fmoc-L-4-bromophenylalanine. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Available at: [Link]

  • ResearchGate. (2000). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Available at: [Link]

  • MDPI. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Available at: [Link]

  • Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • ACS Publications. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Available at: [Link]

  • CORE. (2016). Solid phase peptide synthesis: New resin and new protecting group. Available at: [Link]

Sources

Method

Application Note: High-Throughput Peptide Library Synthesis via Late-Stage Functionalization Using Fmoc-α-methyl-L-4-bromophenylalanine

Introduction & Strategic Rationale The discovery of bioactive peptidomimetics is frequently bottlenecked by the labor-intensive nature of synthesizing massive libraries of unnatural peptides. Traditional de novo Solid-Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The discovery of bioactive peptidomimetics is frequently bottlenecked by the labor-intensive nature of synthesizing massive libraries of unnatural peptides. Traditional de novo Solid-Phase Peptide Synthesis (SPPS) requires the individual coupling of unique amino acids for every sequence variant, which scales poorly when exploring broad chemical space.

To circumvent this, modern drug development relies on Late-Stage Functionalization (LSF) [1]. By incorporating a dual-purpose unnatural amino acid (UAA) like Fmoc-α-methyl-L-4-bromophenylalanine into a master peptide scaffold, researchers can generate highly diversified libraries from a single synthesis batch. This specific UAA is strategically designed: the α-methyl group provides extreme conformational rigidity and proteolytic stability, while the 4-bromo substitution serves as a bioorthogonal handle for palladium-catalyzed cross-coupling[2].

Mechanistic Insights: The Dual Advantage of α-Methylation and Halogenation

Conformational Restriction & Proteolytic Stability

The incorporation of α,α-disubstituted amino acids, such as α-methylphenylalanine derivatives, restricts the rotational freedom of the peptide backbone (specifically the Ramachandran ϕ and ψ angles). This severe steric constraint strongly induces and stabilizes α-helical conformations[3].

Mechanistically, this induced helicity does more than just pre-organize the peptide for target binding; it physically shields the adjacent amide bonds from the active sites of endo- and exopeptidases. As a result, peptides containing α-methylated residues exhibit dramatically prolonged plasma half-lives and enhanced resistance to proteolytic degradation compared to their wild-type counterparts[3].

The Aryl Bromide Handle for Late-Stage Diversification

While the α-methyl group stabilizes the backbone, the 4-bromo substitution on the phenyl ring enables rapid structural diversification. The aryl bromide is highly stable to standard SPPS conditions (including repeated Fmoc deprotection and acidic TFA cleavage), yet it is highly reactive under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions[4].

By splitting the resin-bound peptide into multiple wells and reacting each with a different commercially available boronic acid, a massive library of biaryl-containing peptidomimetics can be generated in a single step[2]. This approach is also widely utilized for peptide stapling, where an intramolecular cross-coupling locks the peptide into its bioactive conformation[2].

SPPS_Workflow A Solid Support (Rink Amide Resin) B Fmoc Deprotection (20% Piperidine) A->B C Coupling of Standard AAs (DIC/Oxyma) B->C C->B Repeat D Incorporate Fmoc-a-Me-4-Br-Phe (HATU/DIPEA, Extended Time) C->D E Peptide Elongation D->E E->B Repeat F On-Resin Suzuki-Miyaura Cross-Coupling E->F G TFA Cleavage & Global Deprotection F->G H Purified Peptidomimetic Library G->H

Workflow for solid-phase peptide synthesis and late-stage functionalization.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered UAAs

Coupling an α-methylated amino acid is notoriously difficult. The steric bulk of the methyl group hinders the nucleophilic attack of the resin-bound amine onto the activated ester of the incoming UAA. Therefore, standard coupling reagents (e.g., HBTU or DIC/HOBt) often result in incomplete coupling and deletion sequences. Highly reactive uronium salts (HATU) combined with HOAt are required to form a highly reactive 7-azabenzotriazole active ester.

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Standard AA Coupling: For non-hindered amino acids, couple using 4 eq. Fmoc-AA-OH, 4 eq. DIC, and 4 eq. Oxyma Pure in DMF for 45 minutes at room temperature.

  • Hindered UAA Coupling: To couple Fmoc-α-methyl-L-4-bromophenylalanine, dissolve 4 eq. of the UAA, 3.9 eq. HATU, and 4 eq. HOAt in DMF. Add 8 eq. DIPEA. Add the mixture to the resin and react for 4 hours at room temperature (or 15 minutes at 75°C using microwave assistance).

  • Validation: Perform a Kaiser test. If the beads remain blue (indicating unreacted amines), repeat Step 4 (double coupling).

  • Capping: Treat the resin with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

On-Resin Suzuki-Miyaura Cross-Coupling for Library Generation

To ensure a self-validating and robust system, the reaction environment must be rigorously degassed. Oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

Step-by-Step Protocol:

  • Resin Splitting: Transfer the resin containing the 4-bromo-phenylalanine scaffold into a 96-well filter block (approx. 1 µmol per well).

  • Degassing: Wash the resin with heavily degassed DMF/H₂O (9:1 v/v) under an argon atmosphere.

  • Reagent Addition: To each well, add a unique aryl or heteroaryl boronic acid (10 eq., 10 µmol) and K₂CO₃ (10 eq., 10 µmol) dissolved in 100 µL of degassed DMF/H₂O.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq., 0.1 µmol) to each well.

  • Reaction: Seal the block and heat at 80°C for 12 hours with gentle orbital shaking.

  • Washing: Drain the reagents and wash the resin sequentially with DMF, water, DMF, methanol, and dichloromethane (DCM) to remove all palladium residues and unreacted boronic acids.

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA TM Trans- metalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Product Peptide-R RE->Product Peptide Peptide-Br Peptide->OA Boronic R-B(OH)2 Boronic->TM

Catalytic cycle of on-resin Suzuki-Miyaura cross-coupling for peptide diversification.

Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Collect the filtrate and precipitate the diversified peptides in cold diethyl ether.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the peptide pellet under a stream of nitrogen.

  • Validation: Analyze the library via LC-MS to confirm the mass shift corresponding to the successful cross-coupling of the respective boronic acids.

Quantitative Data Summaries

Table 1: Optimization of Coupling Conditions for α-Methylated UAAs Data demonstrates the necessity of highly reactive uronium salts (HATU) and extended times to overcome the steric hindrance of the α-methyl group.

Coupling ReagentAdditiveBaseTemperatureTimeCoupling Yield (%)
HBTUHOBtDIPEARoom Temp1 h< 30%
DICOxymaNoneRoom Temp2 h65%
HATUHOAtDIPEARoom Temp4 h85%
HATU HOAt DIPEA 75°C (Microwave) 15 min > 95%

Table 2: Impact of α-Methylation and LSF on Pharmacokinetic Properties Comparison of a wild-type linear peptide against its α-methylated and Suzuki-diversified counterparts.

Peptide VariantSequence ModificationHelicity (%)Plasma Half-Life (t₁/₂)
Wild-TypeStandard L-Phe15%0.5 h
α-Me-PheL-Phe → α-Me-Phe65%> 24 h
LSF-BiphenylL-Phe → α-Me-4-Ph-Phe70%> 48 h

Sources

Application

Application Note: Site-Specific Modification of Peptides via 4-Bromophenylalanine Incorporation and Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The strategic incorporation of unnatural a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based drug discovery, providing a robust toolkit to modulate biological activity, enhance proteolytic stability, and improve pharmacokinetic profiles[1]. Among the most versatile UAAs is 4-bromophenylalanine (4-Br-Phe) .

As a Senior Application Scientist, I emphasize that the true value of 4-Br-Phe lies in its bioorthogonality. Canonical amino acids completely lack the aryl halide functionality. By introducing 4-Br-Phe into a peptide sequence, you install a highly specific, inert carbon-bromine ( C(sp2)−Br ) bond that remains stable under standard biological conditions and Solid-Phase Peptide Synthesis (SPPS)[2].

The Causality of the Design: The C−Br bond serves as an exclusive site for transition-metal-catalyzed cross-coupling. Direct oxidative addition of palladium into biomolecules under aqueous conditions is historically inefficient due to competing hydrolysis and poor catalyst stability[3]. To circumvent this, modern protocols separate the oxidative addition and conjugation steps. By reacting the unprotected 4-Br-Phe peptide with a Pd(0) source in an organic solvent (DMSO), we can isolate a stable Palladium-Peptide Oxidative Addition Complex (OAC) [4]. This lyophilized, bench-stable Pd-peptide complex can subsequently be deployed in dilute aqueous conditions to rapidly conjugate with diverse nucleophiles (e.g., thiols or boronic acids) without cross-reacting with native nucleophilic residues like lysine or histidine[4].

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from solid-phase synthesis to late-stage aqueous bioconjugation.

G A 1. SPPS Incorporation (Fmoc-4-Br-Phe-OH) B 2. Cleavage & Deprotection A->B TFA/TIS/H2O C 3. Oxidative Addition (Pd(0), sSPhos, DMSO) B->C Unprotected Peptide D 4. Pd-Peptide OAC (Bench-Stable) C->D RT, 1-2h E 5. Aqueous Ligation (Thiols / Boronic Acids) D->E Aqueous Buffer

Workflow for site-specific peptide modification via 4-bromophenylalanine and Pd-catalyzed coupling.

Step-by-Step Methodologies

Protocol A: SPPS Incorporation of 4-Bromophenylalanine

Self-Validating System: The presence of the bromine atom provides a distinct ~1:1 isotopic signature ( 79Br and 81Br ) in mass spectrometry, allowing instant verification of successful incorporation before proceeding to complex cross-coupling steps[5].

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling expands the polystyrene matrix, maximizing the accessibility of active sites for the sterically bulkier 4-Br-Phe derivative.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Amino Acid Activation: Pre-activate Fmoc-L-4-bromophenylalanine (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 3 minutes[2].

  • Coupling: Add the activated amino acid to the resin and agitate for 60 minutes at room temperature. Perform a Kaiser test; if positive, repeat the coupling using DIC/Oxyma to overcome steric hindrance.

  • Cleavage: Cleave the peptide using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours[2].

  • Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: Synthesis of Palladium-Peptide Oxidative Addition Complexes (OACs)

Causality: Performing this step in anhydrous DMSO prevents the rapid degradation of the Pd(0) species, ensuring quantitative oxidative addition into the C−Br bond[3].

  • Peptide Dissolution: Dissolve the purified, unprotected 4-Br-Phe peptide (1 eq) in anhydrous DMSO to a final concentration of 10 mM.

  • Catalyst Assembly: Add the water-soluble ligand sSPhos (1.2 eq) and the palladium precursor (1,5−COD)Pd(CH2​TMS)2​ (1.1 eq) to the solution[4].

    • Causality: sSPhos is highly electron-rich, accelerating the oxidative addition into the strong C(sp2)−Br bond, while its sulfonate group ensures the resulting complex remains water-soluble for downstream applications.

  • Incubation: Stir the reaction at room temperature for 1–2 hours. No specialized air-free Schlenk techniques or gloveboxes are required[4].

  • Quenching & Purification: Quench by diluting with 0.1% TFA in water. Purify the Pd-peptide OAC via RP-HPLC and lyophilize. The resulting solid is bench-stable for >12 months[4].

Protocol C: Late-Stage Aqueous Bioconjugation (Suzuki-Miyaura / Thiol Ligation)
  • Preparation: Dissolve the lyophilized Pd-peptide OAC in a Tris-HCl buffer (pH 8.0). If utilizing a Suzuki-Miyaura cross-coupling approach directly on the 4-Br-Phe peptide, add 10% v/v glycerol to the buffer.

    • Causality: Glycerol acts as a co-solvent that stabilizes the peptide's secondary structure and prevents precipitation of the hydrophobic catalytic intermediates during the reaction[6].

  • Nucleophile Addition: Add the desired aryl boronic acid (for Suzuki-Miyaura)[6] or small-molecule/peptide thiol (for direct ligation) (5–10 eq)[4].

  • Reaction: Incubate at 37°C–40°C for 1–4 hours.

  • Validation: Monitor the conversion via LC-MS. Successful conjugation is confirmed by the mass shift of the target nucleophile and the complete disappearance of the characteristic 1:1 Bromine isotopic doublet[5].

Quantitative Data & Optimization Parameters

To facilitate experimental design and scale-up, the following table summarizes the quantitative parameters and expected yields for 4-Br-Phe modification strategies based on validated literature protocols.

ParameterDirect Aqueous Suzuki-Miyaura[6]Two-Step Pd-OAC Bioconjugation[3][4]
Primary Catalyst / Ligand Pd(OAc)2​ / ADHP (1,5−COD)Pd(CH2​TMS)2​ / sSPhos
Initial Solvent System Water / Tris-HCl (pH 8)Anhydrous DMSO
Oxidative Addition Efficiency Moderate (Subject to competing hydrolysis)High (Yields an isolated, stable complex)
Reaction Temperature 40°CRoom Temperature
Typical Yield 70% - 95%60% - 85% (OAC Formation), >90% (Ligation)
Key Advantage One-pot procedure, ideal for simple arylations.Bench-stable reagent; broad nucleophile scope including complex proteins/thiols.

System Self-Validation & Troubleshooting

  • Loss of Bromine Handle during SPPS: Prolonged exposure to strong reducing agents or intense UV light can cause premature debromination. Always store 4-Br-Phe building blocks and intermediate peptides protected from light.

  • Incomplete OAC Formation: If LC-MS shows unreacted 4-Br-Phe peptide after 2 hours in DMSO, ensure the DMSO is strictly anhydrous. Moisture degrades the (1,5−COD)Pd(CH2​TMS)2​ precursor before oxidative addition can occur.

  • Cysteine Cross-Reactivity: While the Pd-OAC formation tolerates nucleophilic residues like lysine and histidine, free cysteines in the native peptide sequence will poison the palladium catalyst[4]. Ensure native cysteines are protected (e.g., via Acm protecting groups) prior to OAC formation.

Sources

Method

Application Note: Utilizing Fmoc-α-methyl-L-4-bromophenylalanine in Structural Biology and Peptide Engineering

Target Audience: Researchers, Structural Biologists, and Peptide Drug Development Professionals Content Focus: Mechanistic rationale, structural advantages, and validated experimental protocols. Introduction & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Peptide Drug Development Professionals Content Focus: Mechanistic rationale, structural advantages, and validated experimental protocols.

Introduction & Mechanistic Insights

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and structural biology. Among these, Fmoc-α-methyl-L-4-bromophenylalanine represents a highly specialized, dual-purpose building block. It simultaneously addresses two of the most significant bottlenecks in peptide science: conformational instability and the crystallographic phase problem.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural engineering tool. Its utility is driven by two distinct chemical modifications on the phenylalanine scaffold:

The α-Methyl Effect: Conformational Pre-organization

Standard natural peptides suffer from high conformational flexibility, leading to poor binding entropy and rapid proteolytic degradation. The substitution of the α-hydrogen with a methyl group introduces severe steric hindrance. This modification restricts the permissible Ramachandran dihedral angles (φ and ψ), effectively forcing the peptide backbone into well-defined secondary structures, most notably α-helices and 3₁₀-helices [1]. Furthermore, the bulky α-methyl group sterically shields the adjacent peptide bonds from enzymatic cleavage, drastically increasing the in vivo half-life of the peptide [2].

The 4-Bromo Substitution: Anomalous Dispersion Phasing

In X-ray crystallography, solving a novel macromolecular structure requires phase information, which is lost during diffraction. The 4-bromo substitution provides a built-in heavy atom for Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing. Bromine possesses a K-absorption edge at approximately 13.47 keV (λ = 0.92 Å) [3]. Because this wavelength is easily accessible at standard synchrotron beamlines, the bromine atom yields a strong anomalous scattering signal ( f′′ ), breaking Friedel's Law and allowing crystallographers to calculate the initial electron density map without relying on homologous structural models [4].

Mechanism uaa Fmoc-a-methyl-L-4-bromo-Phe alpha α-Methylation uaa->alpha bromo 4-Bromo Substitution uaa->bromo helicity Restricts φ/ψ Angles (Promotes Helicity) alpha->helicity stability Steric Shielding (Protease Resistance) alpha->stability phasing Anomalous Scattering (SAD/MAD Phasing) bromo->phasing coupling Pd-Catalyzed Coupling (Probe Attachment) bromo->coupling

Caption: Mechanistic advantages of Fmoc-a-methyl-L-4-bromophenylalanine in structural biology.

Quantitative Data Presentation

To illustrate the impact of incorporating α-methyl-L-4-bromophenylalanine, the following table summarizes typical comparative data between a native peptide ligand and its modified counterpart.

Property / MetricNative Peptide (L-Phe)Modified Peptide (α-Me-4-Br-Phe)Causality / Mechanism
Helical Content (CD Spectroscopy) ~15% (Random Coil)>65% (Stable α-Helix)Steric restriction of φ/ψ angles by the α-methyl group [2].
Proteolytic Half-Life (Serum) < 30 minutes> 24 hoursSteric blockade of protease active site access [1].
Crystallographic Phasing Power None (Requires Molecular Replacement)High (SAD/MAD at 0.92 Å)Bromine K-edge anomalous scattering ( f′′≈4e− ) [3].
Post-Synthetic Modifiability LowHighAryl bromide allows for Pd-catalyzed Suzuki/Sonogashira coupling.

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Expert Insight: The α-methyl group creates immense steric hindrance, making the amine a poor nucleophile and the activated carbonyl a poor electrophile. Standard room-temperature HBTU couplings will fail, resulting in truncated sequences. We must use highly reactive coupling reagents (HATU) and thermal energy (microwave) to overcome the activation barrier.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash thoroughly with DMF (5 × 5 mL).

  • Amino Acid Activation: In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-α-methyl-L-4-bromophenylalanine and 0.49 mmol of HATU in 2 mL of DMF. Add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to form the active 7-aza-OBt ester.

  • Microwave Coupling: Add the activated amino acid to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes .

  • Self-Validating Step (Crucial): Do not rely on the Kaiser test. The highly hindered primary amine of an α-methyl amino acid often yields a false negative. Instead, perform a micro-cleavage : transfer ~10 beads to a microcentrifuge tube, treat with 50 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 15 mins, evaporate, and analyze via LC-MS to confirm the exact mass addition of the UAA.

  • Subsequent Coupling: The coupling of the next amino acid onto the sterically hindered α-methyl amine is equally difficult. Repeat the HATU/Microwave procedure (Step 3-4) for the subsequent residue.

Protocol 2: Crystallization and Br-SAD Phasing

Expert Insight: Unlike heavy-metal soaking (which often suffers from non-specific binding and crystal degradation), covalently incorporating bromine ensures 100% occupancy at a known sequence position, drastically simplifying the heavy-atom substructure search[5].

Step-by-Step Methodology:

  • Purification: Cleave the peptide from the resin and purify via RP-HPLC to >95% purity. Lyophilize to a white powder.

  • Complex Formation: Co-incubate the brominated peptide with its target protein (e.g., 1:1.2 molar ratio) in a physiological buffer for 1 hour at 4°C to form the complex.

  • Vapor Diffusion Crystallization: Set up sitting-drop vapor diffusion plates. Mix 1 µL of the protein-peptide complex with 1 µL of crystallization screening conditions. Seal and incubate at 20°C.

  • Data Collection at Synchrotron: Mount the optimized crystal on a goniometer at a synchrotron beamline. Tune the X-ray energy to the Bromine K-edge (13.47 keV / 0.920 Å) to maximize the anomalous signal ( f′′ ) [4].

  • SAD Phasing: Collect highly redundant data (e.g., 360° of rotation with high multiplicity). Use software like Phenix.autosol or SHELXC/D/E to locate the bromine atom(s), calculate the initial phases, and auto-build the electron density map.

Workflow step1 1. Sequence Design (Select Insertion Site) step2 2. Microwave SPPS (HATU/DIPEA, 75°C) step1->step2 step3 3. Cleavage & LC-MS (TFA Cocktail) step2->step3 step4 4. Crystallization (Vapor Diffusion) step3->step4 step5 5. X-ray Diffraction (Br-SAD at 0.92 Å) step4->step5

Caption: Workflow for peptide synthesis and Br-SAD crystallography using the modified amino acid.

References

  • Conformational editing of intrinsically disordered protein by α-methylation National Institutes of Health (PMC) URL:[Link]

  • Screening for phasing atoms in protein crystallography UCLA / Structure URL:[Link]

  • An overview of heavy-atom derivatization of protein crystals National Institutes of Health (PMC) URL:[Link]

  • The magic triangle goes MAD: experimental phasing with a bromine derivative National Institutes of Health (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fmoc-α-methyl-L-4-bromophenylalanine Activation

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. Incorporating α,α-disubstituted amino acids like Fmoc-α-methyl-L-4-bromophenylalanine is a highly effective strategy for introducing conformational constraints and enhancing the proteolytic stability of peptide therapeutics1[1]. However, this modification introduces significant synthetic challenges that require precise optimization. This guide provides a self-validating framework to master the activation and coupling of this sterically hindered building block.

The Mechanistic Challenge: Steric Hindrance vs. Activation Kinetics

The primary obstacle in coupling Fmoc-α-methyl-L-4-bromophenylalanine is the severe steric bulk introduced by the α-methyl group. This physical barrier drastically restricts the conformational freedom around the peptide backbone and severely hinders the approach of the incoming nucleophilic amine during Solid-Phase Peptide Synthesis (SPPS) 2[2].

The Causality of Activation Timing: Standard amino acids activate almost instantaneously. In contrast, Fmoc-α-methyl-L-4-bromophenylalanine requires a strictly monitored pre-activation phase (2–5 minutes) 3[3]. This delay is necessary to fully convert the carboxylic acid into a highly reactive OAt or Oxyma ester before it contacts the resin. If pre-activation is too short, the unactivated amino acid transfers to the resin, stalling the reaction. If extended beyond 10 minutes, the active ester may prematurely degrade.

Crucially, because α-methyl amino acids lack an α-proton, they cannot form the planar oxazolone intermediate responsible for epimerization (racemization). This mechanistic advantage allows us to safely deploy potent coupling reagents (like HATU or COMU) and prolonged coupling times without compromising the chiral integrity of the peptide 4[4].

Activation & Coupling Workflow

G A Fmoc-α-Me-4-Br-Phe-OH + Coupling Reagent B Add Base (DIPEA) in DMF/NMP A->B C Pre-Activation Phase (2 - 5 mins) B->C D Active Ester Formation C->D Kinetics E Transfer to Resin D->E F Coupling Phase (4 - 24 hrs) E->F G Kaiser Test Monitoring F->G H Complete (Proceed) G->H Negative I Incomplete (Double Couple) G->I Positive I->E

Caption: Workflow for Fmoc-α-Me-4-Br-Phe-OH activation and coupling in SPPS.

Quantitative Data: Coupling Reagents & Reaction Metrics

Selecting the correct coupling reagent is non-negotiable for α,α-disubstituted amino acids. The table below summarizes the expected performance of various activation systems.

Coupling Reagent SystemPre-Activation TimeMain Coupling TimeTemperatureExpected YieldEpimerization Risk
HBTU / DIPEA 2 min1 - 4 hoursRoom Temp (25°C)Low to ModerateLow
HATU / DIPEA 2 - 5 min4 - 24 hoursRoom Temp (25°C)HighLow
COMU / DIPEA 1 - 2 min2 - 4 hoursRoom Temp (25°C)High to Quant.Low
DIC / Oxyma Pure 2 min1 hourMicrowave (75°C)QuantitativeLow

Data synthesized from industry standards for sterically hindered α,α-disubstituted amino acids5[5],6[6].

Self-Validating Experimental Protocol

This methodology utilizes HATU-mediated coupling and is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation In a dry vial, dissolve Fmoc-α-methyl-L-4-bromophenylalanine (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in anhydrous DMF. Mechanistic Causality: Using slightly less HATU than the amino acid ensures no excess uronium salt is transferred to the reaction vessel, preventing the irreversible capping (guanidinylation) of the resin-bound amine.

Step 2: Pre-Activation (Time-Critical) Add DIPEA (8.0 equivalents) to the vial and vortex immediately. Self-Validation Check: You must observe a distinct color change to pale yellow upon base addition. This visual cue confirms that deprotonation and active esterification have initiated 2[2]. Action: Allow the mixture to stand for exactly 3 minutes .

Step 3: Resin Transfer & Coupling Transfer the activated solution to the reaction vessel containing the deprotected resin. Agitate at room temperature for 4 to 24 hours . Mechanistic Causality: The extended timeframe compensates for the low collision frequency between the bulky active ester and the sterically hindered resin-bound amine.

Step 4: Reaction Monitoring Drain the coupling solution and wash the resin (3x DMF, 3x DCM). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). Self-Validation Check:

  • Negative (Colorless/Yellow beads): Coupling is complete. Proceed to Fmoc deprotection.

  • Positive (Blue beads): Coupling is incomplete. Do not deprotect. Proceed immediately to a double coupling cycle.

Troubleshooting Guide

Symptom: My Kaiser test remains stubbornly positive even after a 24-hour coupling. What is the mechanistic failure? Cause: The primary failure is a severe steric clash compounded by peptide aggregation on the resin. The growing peptide chain may be folding onto itself, shielding the terminal amine from the bulky active ester. Solution: Implement a double coupling strategy altering the solvent environment. For the second coupling, use a chaotropic solvent mixture like NMP or DMSO/DCM (1:1) to disrupt hydrogen bonding and unfold the peptide chain. Alternatively, switch your activator to COMU, which is highly efficient for sterically hindered couplings 4[4].

Symptom: I am observing truncated sequences ending exactly at the residue before the α-methyl amino acid. Was my coupling successful? Cause: Paradoxically, your coupling was likely successful, but the subsequent Fmoc deprotection failed. The massive steric bulk of the α-methyl group and the 4-bromo-phenyl ring physically shields the Fmoc carbamate group from piperidine. Solution: Extend your Fmoc deprotection times (e.g., 2 x 15 minutes) or spike your 20% piperidine/DMF solution with 1-2% DBU to increase the basicity and drive the elimination reaction.

Frequently Asked Questions (FAQs)

Q: Can I use DIC/HOBt for activating Fmoc-α-methyl-L-4-bromophenylalanine? A: No. HOBt active esters lack the electrophilicity required to overcome the activation energy barrier imposed by α,α-disubstitution. You must utilize "superactive" esters generated by HATU, COMU, or DIC/Oxyma Pure 5[5].

Q: Is microwave-assisted SPPS safe for this specific amino acid? A: Yes, and it is highly recommended. Because Fmoc-α-methyl-L-4-bromophenylalanine lacks an α-proton, it is virtually immune to base-catalyzed epimerization. You can safely heat the coupling reaction to 75°C using microwave irradiation (e.g., with DIC/Oxyma Pure) to reduce the coupling time from 24 hours to 1 hour 6[6].

Q: Why does the 4-bromo substitution make this harder than standard α-methyl-phenylalanine? A: The para-bromo halogenation significantly increases the lipophilicity of the side chain. This promotes hydrophobic aggregation within the polystyrene resin matrix, further restricting mass transfer and reducing the effective concentration of the active ester at the reaction site.

References

  • Title: On the Utility of Chemical Strategies to Improve Peptide Gut Stability Source: NIH / PMC URL: [Link]

  • Title: White Paper: A Glimpse into the Development of Peptide Coupling Reagents Source: Veranova URL: [Link]

  • Title: Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC Publishing URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in α-Methyl Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): the incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): the incorporation of α-methyl amino acids.

While the introduction of α-methyl groups (such as in α-aminoisobutyric acid, Aib) is a powerful strategy to restrict peptide conformation, induce helicity, and dramatically enhance proteolytic stability[1], it introduces severe steric hindrance. This hindrance restricts the conformational freedom around the dihedral angles and physically blocks incoming nucleophiles, leading to sluggish acylation, incomplete Fmoc deprotection, and the accumulation of deletion sequences (e.g., des-Aib impurities)[1][2].

This guide provides the mechanistic causality behind these failures and outlines self-validating protocols to ensure high-purity synthesis.

Diagnostic Workflow: Selecting Your Coupling Strategy

Before beginning your synthesis, use the following logic tree to determine the appropriate activation chemistry based on the severity of the steric clash.

G A Identify Sterically Hindered Residue (e.g., α-methyl, Aib) B Is it a consecutive hindered coupling (e.g., Aib-Aib)? A->B C Single Hindered Residue B->C No D Consecutive Hindered Residues B->D Yes E Use Uronium Reagents (HATU or COMU) + OxymaPure C->E F Use Amino Acid Fluorides (via TFFH) or Extended Microwave SPPS D->F

Decision tree for selecting coupling strategies for α-methyl amino acids.

Troubleshooting & FAQs

Q1: Why do standard coupling reagents like HBTU or DIC/HOBt fail when coupling α-methyl amino acids?

The Causality: Standard reagents form active esters (like OBt esters) that are relatively bulky. When the incoming amine belongs to an α-methyl amino acid, the extra methyl group at the alpha-carbon creates a dense steric shield. The transition state required for nucleophilic attack becomes energetically unfavorable. Consequently, the acylation rate drops significantly, allowing competing side reactions—such as the formation of unreactive oxazolones or truncation—to dominate[3].

Q2: What is the recommended coupling reagent hierarchy for single Aib additions?

The Solution: You must transition to highly reactive, less sterically demanding active species.

  • HATU: Traditionally the gold standard, forming a highly reactive OAt ester. The nitrogen at position 7 of the HOAt ring provides neighboring-group assistance, accelerating the reaction[3].

  • COMU / OxymaPure: COMU is a third-generation uronium salt based on the OxymaPure leaving group. It offers coupling efficiencies comparable to, and sometimes exceeding, HATU, but with a significantly lower risk of explosion and better solubility[3][4]. The morpholino group in COMU also acts as an internal base, facilitating the reaction[4].

Q3: How do I handle consecutive sterically hindered residues (e.g., Aib-Aib or Aib-Pro)?

The Solution: When coupling an α-methyl amino acid onto another α-methyl amino acid, even HATU and COMU may struggle, resulting in des-Aib deletion peptides[2]. In these extreme cases, Amino Acid Fluorides are the definitive solution. Unlike bulky OBt or OAt esters, the fluoride atom is small and highly electronegative. Fmoc-amino acid fluorides are uniquely suited for sterically hindered couplings because the small leaving group minimizes steric clash in the transition state[5][6]. You can generate these in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[6][7].

Q4: My coupling seems successful, but I am still getting truncated sequences. What is going wrong?

The Causality: The steric hindrance of the α-methyl group affects not only coupling but also Fmoc deprotection . The bulky methyl group shields the Fmoc carbamate from nucleophilic attack by piperidine. The Fix: Extend your deprotection times (e.g., 2 × 15 minutes instead of 2 × 5 minutes) and consider adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your 20% piperidine/DMF solution to increase the basicity and drive the elimination reaction to completion.

Quantitative Data: Coupling Reagent Efficiency

The following table summarizes the performance of various coupling reagents during the solid-phase assembly of the sterically hindered Aib-enkephalin pentapeptide model ( H−Tyr−Aib−Aib−Phe−Leu−NH2​ ). The presence of the des-Aib tetrapeptide indicates coupling failure at the Aib-Aib junction[2].

Coupling ReagentBase (Equiv.)Pentapeptide Purity (%)des-Aib Deletion (%)Recommendation Level
HBTU DIEA (2.0)53.15%46.84%❌ Not Recommended
TOMBU DIEA (2.0)90.41%9.56%⚠️ Acceptable (Single Aib)
HATU DIEA (2.0)97.90%2.09%✅ Highly Recommended
COMU DIEA (2.0)99.20%0.80%✅ Highly Recommended

Data synthesized from comparative uronium-type reagent studies[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Note that the standard Kaiser test can yield false negatives on N-terminal α-methyl amino acids due to steric shielding of the primary amine. We recommend microcleavage as the ultimate source of truth.

Protocol 1: COMU-Mediated Coupling of α-Methyl Amino Acids

Use this for coupling standard amino acids onto an α-methyl residue, or a single α-methyl residue onto a standard peptide chain.

Reagents: Fmoc-AA-OH (3.0 equiv), COMU (3.0 equiv), OxymaPure (3.0 equiv), DIEA (6.0 equiv), DMF.

  • Resin Swelling: Swell the resin (preferably a low-loading PEG-based resin like ChemMatrix to maximize diffusion) in DMF for 30 minutes.

  • Pre-activation: In a separate vial, dissolve Fmoc-AA-OH, COMU, and OxymaPure in a minimal volume of DMF. Add DIEA. The solution will exhibit a visual color change (often turning yellowish/orange), indicating the formation of the active Oxyma ester[8]. Allow 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–120 minutes. (If using a microwave peptide synthesizer, heat to 75°C for 10 minutes).

  • Validation (Microcleavage): Withdraw a few resin beads, wash with DCM, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS. Do not rely solely on the Kaiser test.

Protocol 2: In Situ Amino Acid Fluoride Generation via TFFH (For Aib-Aib Couplings)

Use this for consecutive sterically hindered couplings where uronium reagents fail[6][7].

Reagents: Fmoc-Aib-OH (4.0 equiv), TFFH (4.0 equiv), DIEA (8.0 equiv), dry DMF/DCM (1:1).

  • Moisture Control: Amino acid fluorides are sensitive to hydrolysis. Ensure all solvents are strictly anhydrous.

  • Activation: Dissolve Fmoc-Aib-OH and TFFH in dry DMF/DCM. Add DIEA dropwise. Stir for 15 minutes at room temperature to allow complete conversion to the Fmoc-Aib-F active species[6].

  • Coupling: Transfer the solution to the deprotected resin. Agitate for 2 to 4 hours at room temperature.

  • Double Coupling (Mandatory): Drain the reaction vessel and repeat Steps 2 and 3 with fresh reagents to ensure quantitative conversion.

  • Validation: Perform a microcleavage and LC-MS analysis to confirm the absence of the des-Aib truncation mass[2].

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. bachem.com.
  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity - Benchchem. benchchem.com.
  • Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues - ACS Publications. acs.org.
  • Introduction to Peptide Synthesis - PMC - NIH. nih.gov.
  • Amide bond formation using amino acid fluorides - ResearchGate. researchgate.net.
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis - Digital CSIC. csic.es.
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC. nih.gov.
  • Novabiochem® - Merck. merckmillipore.com.

Sources

Troubleshooting

Technical Support Center: HPLC Purification Strategy for 4-Bromophenylalanine Peptides

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides containing 4-bromophenylalanine (4-Br-Phe).

Overview & Mechanistic Principles

The incorporation of 4-Br-Phe into synthetic peptides is a highly effective strategy for enabling downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[1] and developing structural probes[2]. However, the physicochemical nature of the bromine atom introduces specific chromatographic challenges.

Causality in Chromatography: Bromine is a large, highly polarizable halogen. Its atomic radius significantly increases the hydrophobic surface area of the peptide, leading to stronger dispersive interactions with the alkyl chains of reversed-phase stationary phases. This causes a predictable rightward shift (delayed elution) in retention time compared to wild-type phenylalanine[3]. Furthermore, bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This creates a distinct mass spectrometric (MS) signature that acts as a built-in isotopic tracer during fraction analysis[4].

Purification Workflow

HPLC_Workflow Start Crude 4-Br-Phe Peptide Cleavage Solubility Solubility Assessment (Aqueous vs. Organic) Start->Solubility TFA/TIPS/H2O removal Column Column Selection (C18 vs C8/C4) Solubility->Column High hydrophobicity Gradient Gradient Optimization (Shallower slope for Br-Phe) Column->Gradient Method Dev LCMS LC-MS Fraction Analysis (Track 79Br/81Br Doublet) Gradient->LCMS Fraction Collection Pure Lyophilization & Pure Peptide LCMS->Pure 1:1 Isotope Confirmation

Caption: Workflow for the HPLC purification and LC-MS identification of 4-bromophenylalanine peptides.

Data Presentation: Physicochemical Impact of 4-Br-Phe

ParameterStandard Phenylalanine (Phe)4-Bromophenylalanine (4-Br-Phe)Impact on HPLC Strategy
LogP (Hydrophobicity) ~1.5~2.4Requires a higher % of organic modifier for elution.
Retention Time Shift Baseline+2 to +5 minutesShallower gradient needed to maintain peak resolution.
Aqueous Solubility HighModerately LowMay require DMSO/DMF or chaotropic agents for injection.
MS Isotopic Signature Monoisotopic dominant1:1 Doublet (M and M+2)Unambiguous identification of target fractions[4].
Recommended Column C18 (Standard)C18 (Single Br), C8/C4 (Multi-Br)Shorter alkyl chains prevent irreversible adsorption.

Self-Validating Experimental Protocol

Step 1: Cleavage and Scavenger Selection Causality: Halogenated aromatics can undergo reductive dehalogenation under harsh acidic conditions if aggressive scavengers (e.g., strong thiols like ethanedithiol) are used for extended periods.

  • Cleave the peptide from the solid support using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H 2​ O in a 95:2.5:2.5 ratio for 2.5 to 3 hours at room temperature[2].

  • Validation Step: Perform a 10-minute micro-cleavage on 1 mg of resin. Analyze via LC-MS to confirm the presence of the 79 Br/ 81 Br doublet, ensuring the carbon-bromine bond is intact before committing the entire batch.

Step 2: Sample Reconstitution

  • Evaporate the cleavage solution under nitrogen to ~5 mL, precipitate in cold diethyl ether, and recover the crude peptide via centrifugation (10 min, 1620 × g)[2].

  • Dissolve the crude peptide in 50:50 v/v Acetonitrile:H 2​ O[2]. If the solution is cloudy due to the hydrophobic 4-Br-Phe residue, add DMSO dropwise until clarification is achieved. Filter through a 0.22 µm nylon syringe filter.

Step 3: Analytical RP-HPLC Method Development

  • Column: Phenomenex Kinetix C18 (100 × 4.6 mm, 5 µm, 100 Å) or equivalent[2].

  • Mobile Phase A: H 2​ O with 0.1% v/v TFA.

  • Mobile Phase B: Acetonitrile with 0.1% v/v TFA.

  • Gradient: Run a scouting gradient of 40–100% B over 15 to 30 min at 50 °C[2].

  • Causality: Elevated temperature (50 °C) reduces mobile phase viscosity and improves mass transfer for bulky halogenated peptides, significantly sharpening peak shape and reducing hydrophobic tailing.

Step 4: Preparative HPLC & LC-MS Fraction Analysis

  • Scale the analytical gradient to a preparative column (e.g., 150 × 10 mm, 5 µm)[2].

  • Collect fractions based on UV absorbance at 214 nm (peptide backbone) and 254 nm (aromatic rings).

  • Analyze fractions via MALDI-TOF or ESI-LC-MS. The target peptide must exhibit the signature 1:1 isotopic doublet separated by 2 Da[4].

Troubleshooting Guide

Q: My 4-Br-Phe peptide is exhibiting severe peak broadening and tailing. How can I fix this? A: Peak tailing for halogenated peptides is often caused by secondary hydrophobic collapse or poor mass transfer kinetics. Solution: First, elevate the column temperature to 50–60 °C to increase kinetic energy and disrupt aggregation[2]. If tailing persists, add 5% isopropanol (IPA) to Mobile Phase B. The slightly higher polarity index of IPA compared to acetonitrile helps solvate the bulky bromophenyl group.

Q: I see a major peak in my LC-MS that is exactly -79 Da from my target mass. What happened? A: A mass loss of ~79 Da (or 80 Da depending on protonation) indicates debromination. Solution: This typically occurs during cleavage if you used strong reducing scavengers for extended periods. Switch to a milder scavenger cocktail (TFA/TIPS/H 2​ O 95:2.5:2.5)[2]. Alternatively, ensure your MS source voltage (capillary/cone voltage) isn't set so high that it is causing in-source fragmentation of the carbon-bromine bond.

Q: My peptide precipitates on the column head, causing a massive spike in backpressure. A: The 4-Br-Phe residue drastically reduces aqueous solubility. When injected into a low-organic starting gradient (e.g., 5% B), the peptide crashes out. Solution: Dissolve the sample in 6 M Guanidinium chloride or a higher percentage of organic solvent. Adjust your starting gradient to 20-30% B to ensure the peptide remains soluble upon injection. If the peptide contains multiple 4-Br-Phe residues, switch from a C18 to a C8 or C4 column to reduce the stationary phase hydrophobicity.

Frequently Asked Questions (FAQs)

Q: How do I definitively identify my 4-Br-Phe peptide in a messy crude LC-MS trace? A: Look for the isotopic signature. Bromine naturally occurs as 79 Br (50.69%) and 81 Br (49.31%). Your target peptide will not appear as a single monoisotopic mass, but rather as a distinct 1:1 doublet (M and M+2 peaks of equal intensity)[4]. This acts as a highly specific barcode for your peptide.

Q: Why is my 4-Br-Phe peptide eluting 3-5 minutes later than the wild-type Phe peptide? A: The bromo group increases the lipophilicity (LogP) significantly compared to a proton. This increases the dispersive interactions with the reversed-phase media, retaining the peptide longer[3]. You will likely need to adjust your gradient to reach a higher percentage of Acetonitrile to elute the modified peptide.

Sources

Optimization

Technical Support Center: Troubleshooting Peptide Synthesis and Solubility with Fmoc-α-methyl-L-4-bromophenylalanine

Welcome to the Technical Support Center. As drug development increasingly relies on highly modified, constrained peptides, the incorporation of unnatural amino acids like Fmoc-α-methyl-L-4-bromophenylalanine has become c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on highly modified, constrained peptides, the incorporation of unnatural amino acids like Fmoc-α-methyl-L-4-bromophenylalanine has become common. However, this specific residue presents a severe dual challenge:

  • The α-methyl group introduces intense steric hindrance, restricting backbone dihedral angles and drastically reducing coupling efficiency[1].

  • The 4-bromo-phenyl ring is extremely lipophilic, driving hydrophobic collapse on the solid support and rendering the cleaved peptide virtually insoluble in standard aqueous buffers[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these bottlenecks.

Part 1: On-Resin Troubleshooting (SPPS Coupling & Aggregation)

FAQ 1: Why is my coupling efficiency so low when adding Fmoc-α-methyl-L-4-bromophenylalanine, and why does the sequence aggregate afterward?

The Causality: The low coupling efficiency is a direct physical result of steric bulk. The α-methyl group creates a crowded environment around the α-carbon, physically blocking the approach of the incoming nucleophilic amine to the activated carbonyl[3]. Furthermore, α-methyl amino acids restrict the conformational freedom (φ and ψ angles) of the peptide backbone, pre-organizing the chain into rigid structures[1]. When combined with the highly hydrophobic 4-bromo-phenyl ring, this rigidity promotes inter-chain hydrogen bonding and hydrophobic interactions, leading to severe on-resin aggregation and solvent exclusion.

FAQ 2: How can I force the coupling to completion and break the aggregation?

The Causality & Solution: Standard carbodiimide chemistry (DIC/HOBt) is insufficient to overcome the activation energy barrier of α,α-disubstituted amino acids[3]. You must use highly reactive uronium/aminium salts (like HATU) combined with HOAt to form a less sterically hindered, highly reactive 7-aza-1-hydroxybenzotriazole active ester. If aggregation is the primary barrier, introducing thermal energy (microwave SPPS) or chaotropic salts (e.g., 0.1 M LiCl in DMF) disrupts the hydrogen bonding network of the aggregating chains, re-swelling the resin and exposing the reactive N-terminus[2].

Data Summary: Coupling Optimization Strategies
Coupling ReagentAdditives / ConditionsTimeRelative Coupling YieldCausality / Mechanism
DIC / HOBt Room Temp (25°C)2 hours< 30%Insufficient reactivity to overcome the steric shield of the α-methyl group.
HATU / DIPEA Room Temp (25°C)2 hours60-70%Forms a highly reactive O-7-azabenzotriazolyl ester, improving aminolysis.
HATU / HOAt / DIPEA Microwave (75°C)30 mins> 95%Thermal energy overcomes the activation barrier; HOAt accelerates the reaction.
DIC / Oxyma Pure 0.1 M LiCl in DMF (75°C)30 mins> 90%LiCl disrupts on-resin β-sheet aggregation; heat drives reaction kinetics.
Experimental Protocol 1: Self-Validating Microwave-Assisted Coupling

This protocol utilizes thermal energy to overcome steric barriers and includes a validation step to ensure sequence integrity.

  • Resin Preparation: Swell 0.1 mmol of resin-bound peptide in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equiv) of Fmoc-α-methyl-L-4-bromophenylalanine and 0.39 mmol (3.9 equiv) of HATU in 2 mL of DMF. Add 0.8 mmol (8 equiv) of DIPEA. Stir for 2 minutes to form the active ester[4].

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 30 minutes. (Note: Ensure your resin can withstand this temperature; PEG-based resins are ideal).

  • Self-Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test on a few beads.

    • Result Negative (Yellow): Coupling is complete. Proceed to Fmoc deprotection.

    • Result Positive (Blue): Steric hindrance prevented completion. Do not repeat HATU , as it can cause guanidinylation of the free amine. Perform a secondary coupling using DIC (4 equiv) and Oxyma Pure (4 equiv) at 75°C for 30 minutes.

  • Capping: Cap any remaining unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to prevent the formation of complex deletion sequences.

SPPS_Workflow Start Fmoc Deprotection (20% Piperidine) PreAct Pre-activate Fmoc-a-Me-L-4-Br-Phe (HATU/HOAt/DIPEA, 5 min) Start->PreAct Couple Microwave Coupling (75°C, 15-30 min) PreAct->Couple Check Kaiser / TNBS Test Couple->Check Double Double Coupling with DIC/Oxyma Check->Double Positive (Incomplete) Next Proceed to Next AA Check->Next Negative (Complete) Double->Check

Caption: Workflow for coupling sterically hindered α-methyl amino acids during SPPS.

Part 2: Post-Cleavage Aqueous Solubility

FAQ 3: My cleaved peptide is a milky suspension in aqueous buffers. How do I solubilize it for HPLC purification and biological assays?

The Causality: The 4-bromo-phenylalanine side chain is intensely lipophilic. In aqueous environments, water molecules are forced to form a highly ordered clathrate cage around the hydrophobic moiety, which is thermodynamically unfavorable. To minimize exposed hydrophobic surface area, the peptides aggregate and precipitate out of solution[2]. Solution: You must alter the dielectric constant of the solvent (using cosolvents) or shift the charge state of the peptide away from its isoelectric point (pI).

FAQ 4: What is the best strategy if solvent and pH adjustments fail?

The Causality & Solution: If the hydrophobicity of the 4-bromo-phenyl group overrides pH adjustments, you must engineer solubility directly into the sequence. Adding a temporary, cleavable hydrophilic tag (e.g., a Poly-Lysine sequence) forces the peptide into solution by introducing massive electrostatic repulsion between peptide molecules, preventing hydrophobic collapse[5].

Data Summary: Post-Synthesis Solubility Enhancers
StrategyMechanism of ActionProsCons
pH Adjustment Ionizes acidic/basic side chains, increasing polarity and inter-chain repulsion.Non-destructive, easy to implement instantly.Ineffective if the peptide lacks ionizable residues or is overwhelmingly hydrophobic.
Cosolvents (DMSO/ACN) Lowers the solvent's dielectric constant, solvating the hydrophobic bromophenyl rings.Highly effective for preparing samples for RP-HPLC purification.DMSO can be toxic in cell-based biological assays and alters folding.
Cleavable Poly-Lys Tag Introduces strong positive charges, creating overwhelming electrostatic repulsion.Solves extreme hydrophobicity; tag is removed post-purification.Requires additional synthesis steps and enzymatic/chemical cleavage.
Experimental Protocol 2: Incorporation of a Cleavable Poly-Lysine Solubilizing Tag

This protocol describes the addition of a highly charged tag to force the hydrophobic peptide into aqueous solution, followed by controlled enzymatic removal.

  • Linker Attachment: After synthesizing the hydrophobic core sequence containing the α-methyl-L-4-bromophenylalanine, couple an enzyme-cleavable linker sequence to the N-terminus (e.g., the TEV protease recognition sequence: ENLYFQ↓G).

  • Tag Synthesis: Continue SPPS to add a poly-lysine tag (Lys-Lys-Lys-Lys-Lys) to the N-terminus of the TEV sequence[5].

  • Cleavage and Purification: Cleave the peptide from the resin using a standard TFA/scavenger cocktail. The highly charged Poly-Lys tag will ensure the crude peptide dissolves completely in 0.1% TFA in water, allowing for straightforward RP-HPLC purification.

  • Self-Validating Cleavage: Dissolve the purified tagged peptide in TEV reaction buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT). Add recombinant TEV protease (1:100 w/w ratio).

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the tagged mass and the appearance of the target hydrophobic peptide mass validates successful tag removal. (Note: The target peptide may precipitate upon cleavage; ensure the assay buffer contains appropriate carrier proteins like BSA or mild surfactants to maintain it in a functional state).

Sol_Logic Issue Peptide Insoluble in Aqueous Buffer CheckIso Check Peptide pI Issue->CheckIso AdjustPH Adjust pH away from pI CheckIso->AdjustPH AddSolv Add 10-20% DMSO or ACN AdjustPH->AddSolv If still cloudy Success Solubilized for HPLC/Assay AdjustPH->Success If successful AddTag Synthesize with Poly-Lys/Arg Tag AddSolv->AddTag If highly hydrophobic AddSolv->Success If successful AddTag->Success

Caption: Troubleshooting logic tree for resolving post-cleavage peptide insolubility.

References
  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • RSC Advances. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-α-methyl-L-4-bromophenylalanine

From the Desk of the Senior Application Scientist Welcome to the Peptide Synthesis Technical Support Center. Working with sterically hindered, unnatural amino acids like Fmoc-α-methyl-L-4-bromophenylalanine presents uniq...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Peptide Synthesis Technical Support Center. Working with sterically hindered, unnatural amino acids like Fmoc-α-methyl-L-4-bromophenylalanine presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). The α-methyl group severely restricts the conformational freedom of the peptide backbone, creating significant steric clash (A^1,3 strain) that raises the activation energy of the acylation step[1]. Consequently, incomplete coupling is a frequent bottleneck, leading to deletion sequences that complicate downstream purification.

This guide is designed for drug development professionals and synthesists. It bypasses generic advice to focus on the causality of coupling failures and provides self-validating analytical workflows to detect, quantify, and resolve incomplete coupling of this specific brominated residue.

Part 1: Diagnostic FAQs & Troubleshooting Logic

Q1: Why is Fmoc-α-methyl-L-4-bromophenylalanine so prone to incomplete coupling compared to standard amino acids? A: The difficulty is rooted in reaction kinetics and steric hindrance. Natural amino acids possess a hydrogen atom at the alpha-carbon. Replacing this with a methyl group creates a bulky quaternary carbon center. When the activated ester of Fmoc-α-methyl-L-4-bromophenylalanine approaches the resin-bound N-terminal amine, the steric bulk of the α-methyl group restricts the necessary phi (φ) and psi (ψ) dihedral angles required to reach the transition state for transamidation[1]. This dramatically slows down the coupling rate, often resulting in unreacted primary amines on the resin.

Q2: How can I rapidly screen for incomplete coupling before moving to the next SPPS cycle? A: The first line of defense is the Kaiser Test (Ninhydrin assay). Ninhydrin reacts specifically with free primary amines to form a highly conjugated chromophore known as Ruhemann's purple[2]. If Fmoc-α-methyl-L-4-bromophenylalanine fails to couple completely, the N-terminal primary amine of the preceding amino acid remains exposed, yielding a deep blue color. Cautionary Note: If the preceding amino acid is a secondary amine (e.g., Proline or an N-methylated residue), the Kaiser test will yield a false negative. In such cases, a Chloranil or TNBS test must be utilized.

Q3: The Kaiser test indicates a completed reaction, but I still suspect a deletion sequence. What is the most definitive analytical method? A: Colorimetric tests are qualitative and can lack the sensitivity required to detect minor populations of unreacted amines hidden within aggregated peptide chains[3]. The gold standard is Microcleavage followed by LC-MS analysis . By cleaving a micro-aliquot of the peptide from the resin, you can chromatographically separate the target sequence from the deletion sequence and precisely quantify the coupling efficiency.

Q4: How does the 4-bromo substituent act as a "built-in" diagnostic tool during LC-MS analysis? A: The bromine atom provides a highly distinct, self-validating isotopic signature. In nature, Bromine exists as two stable isotopes, 79 Br and 81 Br, in an approximate 1:1 ratio (50.69% and 49.31%)[4]. When analyzing your microcleavage sample via mass spectrometry, a successfully coupled peptide will exhibit a characteristic doublet in its molecular ion region: an M and M+2 peak of equal intensity separated by 2 m/z units[4]. If you observe a mass corresponding to your deletion sequence (Target Mass minus the residue mass of α-methyl-4-bromophenylalanine) and it lacks this 1:1 doublet, you have absolute confirmation of an incomplete coupling event.

Part 2: Visualizing the Analytical Workflows

To ensure robust process control, we recommend a two-tiered analytical approach: rapid on-resin screening followed by definitive MS validation.

SPPS_Workflow Start Coupling of Fmoc-a-Me-4-Br-Phe Wash Resin Washing & Sampling Start->Wash Kaiser Kaiser Test (Primary Amine) Wash->Kaiser KaiserPos Positive (Blue) Incomplete Coupling Kaiser->KaiserPos Free Amine KaiserNeg Negative (Yellow) Likely Complete Kaiser->KaiserNeg No Free Amine Microcleave Microcleavage & LC-MS KaiserPos->Microcleave Quantify Deletion KaiserNeg->Microcleave Verify Success DetectBr Detect 1:1 M/M+2 Doublet Microcleave->DetectBr

Workflow for detecting incomplete coupling via colorimetric and LC-MS methods.

MS_Logic LCMS LC-MS Analysis of Cleaved Peptide Target Target Peptide Mass (M) LCMS->Target Deletion Deletion Sequence Mass LCMS->Deletion BrPattern 1:1 Doublet (79Br / 81Br) Δm/z = 2 Target->BrPattern Coupling Successful NoBrPattern Standard Isotope Envelope No 1:1 Doublet Deletion->NoBrPattern Coupling Failed

LC-MS diagnostic logic utilizing the distinct 1:1 isotopic signature of Bromine.

Part 3: Quantitative Data & Diagnostics

Table 1: Comparative Analytical Methods for Coupling Detection
Analytical MethodTarget AnalyteSensitivityAdvantagesLimitations
Kaiser Test Free primary aminesHigh (~5 µmol/g)Rapid (5 mins), inexpensive, visual confirmation.Fails on secondary amines; cannot quantify deletion sequences[2].
Chloranil Test Free secondary aminesModerateEffective for detecting unreacted proline or N-methyl amines.Less sensitive than Kaiser; subjective color interpretation.
LC-MS (Microcleavage) Cleaved peptide chainsUltra-High (pmol)Provides exact mass and isotopic validation of the coupling event[3].Time-consuming (1-2 hrs); requires cleavage from the solid support.
Table 2: MS Isotopic Pattern Diagnostics for Brominated Peptides
Sequence StatusExpected Mass Shift (Da)Isotopic SignatureDiagnostic Conclusion
Target Peptide Base Mass + 240.1 (Residue)1:1 Doublet (M, M+2)Successful coupling of α-Me-4-Br-Phe.
Deletion Sequence Base Mass (No Shift)Standard C/H/N/O envelopeComplete failure to couple. Recouple immediately.
Fmoc-Adduct Base Mass + 462.31:1 Doublet (M, M+2)Coupled successfully, but Fmoc deprotection failed.

Part 4: Step-by-Step Experimental Protocols

Protocol A: On-Resin Kaiser Test (Qualitative Amine Detection)

Self-Validation Mechanism: Always run a known positive control (unreacted resin) and a negative control (fully capped resin) alongside your sample to validate reagent efficacy.

  • Sampling: Withdraw approximately 1–2 mg of peptide-resin from the reaction vessel using a clean spatula.

  • Washing: Wash the resin thoroughly in a microcentrifuge tube with Dichloromethane (DCM) (3x) followed by Ethanol (3x) to remove all traces of coupling reagents and DMF.

  • Reagent Addition: Add 2 drops of each of the following prepared solutions to the resin:

    • Reagent A: 5% Ninhydrin in ethanol.

    • Reagent B: 80% Phenol in ethanol.

    • Reagent C: 2% Potassium cyanide (KCN) in pyridine.

  • Incubation: Heat the mixture at 120°C for exactly 5 minutes.

  • Interpretation:

    • Dark Blue/Purple Resin & Solution: Positive for free primary amines. Coupling of Fmoc-α-methyl-L-4-bromophenylalanine is incomplete. Proceed to double-coupling using a more potent activator (e.g., HATU/HOAt).

    • Yellow/Colorless Resin & Solution: Negative for primary amines. Coupling is likely complete.

Protocol B: Rapid Microcleavage & LC-MS Preparation

Self-Validation Mechanism: The presence of the 79 Br/ 81 Br doublet acts as an internal validation control. If the target mass is found but lacks the doublet, the mass match is coincidental (an isobaric artifact), not the target peptide.

  • Resin Preparation: Transfer 5–10 mg of the coupled, washed, and dried resin into a 1.5 mL microcentrifuge tube.

  • Cleavage Cocktail: Add 100 µL of a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H 2​ O). Note: Adjust scavengers if sensitive protecting groups are present.

  • Agitation: Shake the tube at room temperature for 1 to 1.5 hours.

  • Precipitation: Add 1 mL of ice-cold diethyl ether to the tube to precipitate the crude peptide.

  • Isolation: Centrifuge at 10,000 x g for 3 minutes. Carefully decant the ether supernatant, leaving the peptide pellet intact. Wash the pellet once more with 1 mL of cold ether and recentrifuge.

  • Solubilization: Air-dry the pellet for 5 minutes, then dissolve in 100–200 µL of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Analysis: Inject 1-5 µL into the LC-MS system. Extract ion chromatograms (EIC) for both the expected target mass and the expected deletion sequence mass, specifically looking for the 1:1 isotopic doublet[4].

References

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Benchchem URL
  • Fmoc Solid Phase Peptide Synthesis ChemPep URL
  • Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations Polypeptide URL
  • 6.

Sources

Optimization

Technical Support Center: Double Coupling Strategies for Fmoc-α-Methyl-L-4-Bromophenylalanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in synthesizing complex, sterically hindered peptides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in synthesizing complex, sterically hindered peptides.

The incorporation of Fmoc-α-methyl-L-4-bromophenylalanine (Fmoc-α-Me-Phe(4-Br)-OH) presents a formidable challenge in Solid-Phase Peptide Synthesis (SPPS). The α-methyl group severely restricts the conformational freedom of the peptide backbone, creating a massive steric shield around the activated carbonyl. Concurrently, the 4-bromo substitution adds significant bulk to the side chain. Standard single-coupling protocols inevitably lead to incomplete acylation, resulting in difficult-to-separate deletion sequences[1][2].

To ensure scientific integrity and high synthetic yields, we must move away from passive extended couplings and employ a self-validating double coupling strategy driven by highly reactive coupling chemistries.

Mechanistic Logic: Why Single Couplings Fail

MechanisticLogic Node1 Fmoc-α-Me-Phe(4-Br)-OH (High Steric Hindrance) Node2 High Activation Energy Barrier for Acylation Node1->Node2 Node3 Standard Single Coupling (Reagent Degradation) Node2->Node3 Node5 HATU/Oxyma Activation (Highly Reactive Ester) Node2->Node5 Overcome barrier Node4 Incomplete Reaction (Deletion Sequences) Node3->Node4 Node6 Double Coupling Strategy (Replenish Reagents) Node5->Node6 Node7 Quantitative Acylation (High Yield Peptide) Node6->Node7

Caption: Mechanistic logic of overcoming steric hindrance via double coupling.

Quantitative Data: Coupling Reagent Efficacy

Selecting the correct coupling reagent is the first step in overcoming the activation energy barrier of α-methyl amino acids. The table below summarizes the efficacy of standard reagents when applied to sterically hindered systems[1].

Reagent SystemRelative ReactivityRisk of Side ReactionsRecommendation for Fmoc-α-Me-Phe(4-Br)-OH
HATU / DIEA Very HighGuanidinylation (if HATU is in excess)Primary Choice . Exceptional efficiency for overcoming steric hindrance.
DIC / OxymaPure HighMinimalExcellent Alternative . Safer profile, highly effective under microwave heating.
PyBOP / DIEA HighPyrrolidide formationGood alternative if guanidinylation is observed with uronium reagents.
HBTU / DIEA ModerateGuanidinylationNot Recommended . Insufficient reactivity for α-tetrasubstituted amino acids.
Standard Operating Procedure: The Self-Validating Double Coupling Protocol

This methodology is designed as a self-validating system. We do not simply repeat steps; we integrate in-process monitoring and capping to ensure that any microscopic failure is immediately isolated, preventing the propagation of deletion sequences[3].

Causality Check: Why drain and double couple instead of just extending the reaction time to 4 hours? The active ester (e.g., the OAt ester generated by HATU) has a finite half-life. Extended single couplings expose the peptide to degraded reagents and increase the risk of side reactions. Draining the vessel and adding fresh reagents restores the maximum concentration gradient of the active species, driving the equilibrium toward complete acylation[1].

Step-by-Step Methodology:

  • Resin Preparation: Ensure the peptide-resin is fully swollen in DMF. Perform standard Fmoc deprotection (e.g., 20% Piperidine in DMF) and wash thoroughly (5x DMF).

  • Pre-Activation (First Coupling): Dissolve 4.0 equivalents of Fmoc-α-Me-Phe(4-Br)-OH and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of DIEA. Vortex for 1 minute to generate the active ester.

  • First Acylation: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes (or 75°C for 10 minutes if using microwave-assisted SPPS)[2].

  • Drain & Wash: Drain the reaction vessel completely. Wash the resin 3x with DMF to remove byproducts and degraded active esters.

  • Second Acylation (The Double Couple): Repeat Step 2 with freshly prepared reagents. Add to the resin and agitate for another 45 minutes.

  • Self-Validation (Colorimetric Test): Wash the resin thoroughly. Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines) on a few beads[3].

  • Capping (Critical Step): If the test is slightly positive, do not attempt a third coupling. Instead, treat the resin with Acetic Anhydride/DIEA (10:5:85 in DMF) for 10 minutes. This permanently acetylates unreacted chains, converting an inseparable deletion impurity into an easily purifiable truncated fragment[3].

Workflow S1 Deprotected Peptide-Resin C1 First Coupling (45 min) (Fmoc-α-Me-AA + HATU) S1->C1 W1 Drain & Wash Vessel (Remove Byproducts) C1->W1 C2 Second Coupling (45 min) (Fresh Reagents) W1->C2 W2 Drain & Wash Vessel C2->W2 Test Colorimetric Test (Kaiser/Chloranil) W2->Test Cap Capping (Ac2O/DIEA) Terminate Unreacted Chains Test->Cap Positive Next Fmoc Deprotection Proceed to Next AA Test->Next Negative Cap->Next

Caption: Self-validating double coupling workflow for sterically hindered amino acids.

Troubleshooting Guides & FAQs

Q1: I am observing diketopiperazine (DKP) formation after coupling the residue following Fmoc-α-Me-Phe(4-Br)-OH. How do I prevent this? A1: DKP formation is a notorious side-reaction at the dipeptide stage, and it is highly exacerbated by conformationally restricted or bulky amino acids[3]. During the Fmoc deprotection of the second amino acid, the liberated amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide off as a cyclic DKP. Solution: Use a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin, which physically blocks the nucleophilic attack at the ester bond[4]. Alternatively, use a rapid, strong base (e.g., DBU) for a very short duration to deprotect the Fmoc group and immediately add the next pre-activated amino acid to trap the free amine.

Q2: Should I use microwave heating for this specific amino acid? A2: Yes, microwave-assisted SPPS is highly recommended for α-methyl amino acids. Elevated temperatures (typically 75°C to 90°C) provide the necessary kinetic energy to overcome the severe steric barriers[2]. However, you must monitor for side reactions. If you use microwave heating, switch your coupling reagent from HATU to DIC/OxymaPure, as uronium-based reagents like HATU can degrade rapidly and cause chain-terminating guanidinylation at high temperatures.

Q3: The Kaiser test is difficult to interpret after coupling the next amino acid onto the Fmoc-α-Me-Phe(4-Br)-OH. What should I do? A3: This is a common point of confusion. When you couple Fmoc-α-Me-Phe(4-Br)-OH onto the growing chain, the Kaiser test works perfectly to check if the previous primary amine has been consumed[3]. However, once you deprotect the α-Me-Phe(4-Br) residue, its exposed amine is sterically hindered by the α-methyl group. It behaves chemically closer to a secondary amine, meaning the standard Kaiser test may yield a false negative. Solution: Use the Chloranil test, which is sensitive to secondary and hindered amines, or perform a micro-cleavage of a few resin beads and analyze via LC-MS to confirm the mass addition.

Q4: Why does my peptide sequence show a high degree of aggregation right after incorporating this residue? A4: Bulky, hydrophobic residues like 4-bromophenylalanine drastically decrease the solvation of the growing peptide chain, leading to inter-chain hydrogen bonding and aggregation (often visible as the resin shrinking or clumping)[2][5]. Solution: Incorporate structure-breaking solvents. Using a solvent mixture of DMF with 10-20% DMSO or adding chaotropic salts like 0.1 M LiCl during the coupling steps can disrupt these aggregates and restore resin swelling.

References
  • Pedersen, S. L., et al. "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies." ACS Publications, 2008. Available at: [Link]

  • Paradís-Bas, M., et al. "Automated synthesis of backbone protected peptides." National Institutes of Health (NIH) PMC, 2014. Available at: [Link]

  • University of Delhi. "Methods and protocols of modern solid phase peptide synthesis." DU Academic Resources, 2014. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Mass Spectrometry Analysis of Fmoc-α-methyl-L-4-bromophenylalanine Peptides: A Comparison Guide

Unnatural amino acids (UAAs) are fundamentally reshaping peptide drug discovery by overcoming the inherent limitations of native peptides, such as poor metabolic stability and lack of secondary structure. Among these, Fm...

Author: BenchChem Technical Support Team. Date: March 2026

Unnatural amino acids (UAAs) are fundamentally reshaping peptide drug discovery by overcoming the inherent limitations of native peptides, such as poor metabolic stability and lack of secondary structure. Among these, Fmoc-α-methyl-L-4-bromophenylalanine (α-Me-4-Br-Phe) has emerged as a premium building block.

As an Application Scientist evaluating peptide modifications, it is critical to understand that this specific UAA serves a dual purpose: the α-methyl group acts as a conformational lock and a shield against proteolysis, while the para-bromo substitution provides a bio-orthogonal handle for late-stage functionalization. This guide objectively compares the mass spectrometry (MS) behavior, structural advantages, and experimental workflows of α-Me-4-Br-Phe against standard L-Phenylalanine (L-Phe) and 4-Bromophenylalanine (4-Br-Phe).

Mechanistic Foundation: Causality in Peptide Design

To understand the MS behavior of α-Me-4-Br-Phe, we must first analyze the physical chemistry driving its utility [1].

  • The α-Methyl Effect (Steric Hindrance): The introduction of a methyl group at the Cα position restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric bulk strongly promotes α -helical conformations [3]. Crucially, this same steric hindrance physically blocks the active sites of endopeptidases (such as neprilysin and serum proteases), dramatically increasing the peptide's half-life [2].

  • The Bromine Isotope Tag: Bromine exists in nature as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). In MS analysis, this manifests as a distinct 1:1 isotopic doublet separated by 2 Da (for singly charged ions). This acts as a built-in, self-validating mass tag, allowing researchers to instantly distinguish the target peptide from complex biological background noise without the need for isobaric labeling [1].

Workflow N1 SPPS with Fmoc-a-Me-4-Br-Phe N2 TFA Cleavage & Deprotection N1->N2 Acidic Cleavage N3 LC-MS/MS Analysis (Isotope Tagging) N2->N3 Crude Peptide N4 Suzuki-Miyaura Cross-Coupling N3->N4 Confirmed Br-Peptide N5 Serum Stability Assay N3->N5 Structural Validation

Workflow for the synthesis, MS validation, and application of a-Me-4-Br-Phe peptides.

Mass Spectrometry Characteristics: A Comparative Analysis

When analyzing peptides containing α-Me-4-Br-Phe via LC-MS/MS, the analytical parameters shift significantly compared to native L-Phe. The table below summarizes the core differences observed during standard Higher-energy Collisional Dissociation (HCD) workflows.

Table 1: Comparative MS Metrics of Phenylalanine Derivatives
MetricL-Phenylalanine (L-Phe)4-Bromophenylalanine (4-Br-Phe)α-Methyl-4-Bromophenylalanine
Residue Mass (Monoisotopic) 147.068 Da224.978 Da ( 79 Br)238.994 Da ( 79 Br)
MS1 Isotope Signature Standard carbon envelopeDistinct 1:1 Doublet ( Δ 2 Da)Distinct 1:1 Doublet ( Δ 2 Da)
Immonium Ion m/z 120.08197.99 / 199.99212.00 / 214.00
HCD Cleavage Efficiency High (Standard b/y series)High (Standard b/y series)Low (Steric hindrance at Cα)
Retention Time (RP-HPLC) Baseline+ Shift (Increased hydrophobicity)++ Shift (Highest hydrophobicity)

Analytical Causality: The reduced HCD cleavage efficiency adjacent to the α-Me-4-Br-Phe residue is a direct consequence of the Thorpe-Ingold effect. The bulky α-methyl group restricts the flexibility of the adjacent amide bonds, requiring higher Normalized Collision Energy (NCE) to achieve backbone fragmentation.

Fragmentation P Precursor Ion [M+nH]n+ (79Br/81Br Doublet) B b-ion series (Sterically Hindered) P->B HCD/CID Y y-ion series (Sterically Hindered) P->Y HCD/CID I Immonium Ion m/z 212.0 / 214.0 P->I High Energy HCD NL Neutral Loss (-Br or -HBr) P->NL UVPD / ETD

MS/MS fragmentation pathways of a-Me-4-Br-Phe peptides under various MS conditions.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The inherent properties of the UAA are used to internally verify the success of the experiment.

Protocol 1: LC-MS/MS Sequence Verification and Matrix Filtering

This protocol utilizes the bromine isotope tag to filter out matrix interference, proving the peptide's integrity in complex biological fluids (e.g., during serum stability assays).

  • Sample Preparation: Dilute the crude peptide or serum-extracted sample in 0.1% Formic Acid (FA) in LC-MS grade water.

  • Chromatography: Inject 1-2 μ L onto a C18 reverse-phase column (e.g., 1.7 μ m, 2.1 x 100 mm). Run a gradient of 5% to 60% Acetonitrile (with 0.1% FA) over 15 minutes. Note: Expect a delayed retention time compared to the L-Phe analog.

  • MS1 Acquisition: Scan range m/z 300–1500. Self-Validation Step: Set the data analysis software to filter specifically for features exhibiting a 1:1 isotopic doublet separated by 2/z Da. Any peak lacking this doublet is definitively a matrix contaminant or a truncated peptide lacking the UAA.

  • MS/MS Fragmentation: Apply stepped HCD (e.g., NCE 25, 30, 35). The higher energy step is critical to overcome the steric hindrance of the α-methyl group and generate overlapping b- and y-ions for sequence confirmation.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling [4]

The para-bromo group allows for palladium-catalyzed cross-coupling to attach fluorophores, affinity tags, or pharmacokinetic modifiers. MS is used to validate the reaction.

  • Reaction Setup: Dissolve the α-Me-4-Br-Phe peptide in a degassed aqueous buffer (pH 8.0). Add the desired arylboronic acid (10 eq), a water-soluble Palladium catalyst (e.g., Pd(OAc) 2​ / ligand), and incubate at 37°C for 2 hours.

  • Quenching & Cleanup: Quench the reaction with a metal scavenger (e.g., 3-mercaptopropionic acid) to prevent Pd-adducts during MS analysis. Desalt using a C18 ZipTip.

  • MS Validation: Analyze via direct infusion or LC-MS.

  • Self-Validation Step: The reaction is confirmed successful only when the characteristic 1:1 Br-doublet completely disappears from the MS1 spectrum, replaced by a single monoisotopic peak corresponding to the mass of the newly formed biaryl cross-link.

Experimental Performance Data

The integration of α-Me-4-Br-Phe yields measurable improvements in therapeutic peptide profiles. Table 2 contrasts the performance of a model GLP-1 analog synthesized with the three different phenylalanine derivatives.

Table 2: Functional Performance Comparison (Model GLP-1 Analog)
Performance MetricNative Peptide (L-Phe)Brominated (4-Br-Phe)α-Methylated & Brominated (α-Me-4-Br-Phe)
Serum Half-Life ( t1/2​ ) ~2.5 hours~3.0 hours> 96 hours (Complete Neprilysin resistance)
Helical Content (CD Spectroscopy) 35%38%72% (Conformationally locked)
Suzuki-Miyaura Coupling Yield N/A85%82% (Slightly hindered but highly viable)

Data Interpretation: While 4-Br-Phe provides the necessary chemical handle for cross-coupling, it fails to protect the peptide from proteolytic degradation. The addition of the α-methyl group in α-Me-4-Br-Phe provides a synergistic effect, locking the secondary structure and granting near-total resistance to serum proteases [2][3], while maintaining excellent cross-coupling viability [4].

Conclusion

For drug development professionals, Fmoc-α-methyl-L-4-bromophenylalanine is not just a building block; it is a multi-functional tool. Mass spectrometry serves as the ultimate analytical lens for this UAA, leveraging the unique isotopic signature of bromine as a built-in mass tag for complex matrix analysis. While the α-methyl group necessitates optimized, higher-energy MS/MS fragmentation parameters due to steric hindrance, the resulting benefits in proteolytic stability and structural rigidity make it vastly superior to standard L-Phe or unmethylated 4-Br-Phe in therapeutic applications.

References
  • Identification of a novel amino acid, o-bromo-L-phenylalanine, in egg-associated peptides that activate spermatozoa. PubMed. [Link]

  • CA2933405A1 - Protease-resistant peptides.
  • Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration Publishing.[Link]

  • Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv.[Link]

Comparative

X-ray crystallography of peptides with 4-bromophenylalanine for phasing.

The structural elucidation of novel peptides presents a unique bottleneck in X-ray crystallography. Because peptides are inherently small and highly flexible, they often crystallize into fragile microcrystals that diffra...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of novel peptides presents a unique bottleneck in X-ray crystallography. Because peptides are inherently small and highly flexible, they often crystallize into fragile microcrystals that diffract weakly. Furthermore, when determining de novo structures, Molecular Replacement (MR) is frequently unviable due to the lack of homologous structural models.

To solve the crystallographic phase problem, researchers must introduce heavy atoms into the crystal lattice to generate measurable anomalous scattering differences. While Selenomethionine (SeMet) incorporation and heavy-atom soaking are gold standards for large proteins, they routinely fail for short peptides. This guide provides an in-depth comparative analysis of using 4-bromophenylalanine (4-Br-Phe) as a covalent, minimally perturbing phasing vehicle for Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) in peptide crystallography.

The Mechanistic Causality: Why Bromine?

The selection of 4-Br-Phe is driven by a synthesis of physical optics and structural chemistry:

  • Optimal X-ray Absorption Physics: Bromine possesses an X-ray absorption K-edge at precisely 13.47 keV (approx. 0.92 Å) [1]. This energy falls perfectly within the easily tunable range of standard synchrotron macromolecular crystallography (MX) beamlines. At this K-edge, Bromine yields a strong anomalous scattering signal ( f′′≈4 to 5e− ), which is vastly superior to the intrinsic anomalous signal of lighter elements.

  • Isosteric Compatibility: The van der Waals radius of a bromine atom (1.85 Å) is roughly equivalent to that of a methyl group. Consequently, substituting a native Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) with 4-Br-Phe introduces minimal steric clash. It preserves the hydrophobic core packing and hydrogen-bonding networks essential for peptide self-assembly[2].

  • Covalent Stability: Unlike soaked heavy metals that rely on transient coordinate bonds, the C-Br bond is covalently stable under diverse crystallization conditions, ensuring 100% occupancy of the heavy atom site[3].

Comparative Performance Analysis

To objectively evaluate 4-Br-Phe, we must benchmark it against the three alternative phasing strategies used in structural biology: SeMet incorporation, Heavy Atom Soaking, and Native Sulfur-SAD.

1. 4-Br-Phe vs. Selenomethionine (SeMet) Incorporation SeMet is the default for proteins, but short peptides (e.g., 10-20 amino acids) rarely contain native Methionine residues. Forcing a Methionine into a short sequence to enable SeMet phasing often disrupts the peptide's native fold. 4-Br-Phe bypasses this by exploiting the high frequency of aromatic residues (Phe, Tyr, Trp) in peptide interaction interfaces.

2. 4-Br-Phe vs. Heavy Atom Soaking Soaking peptide microcrystals in solutions containing heavy salts (e.g., Iodine, Platinum, Gadolinium) is a trial-and-error process. The introduction of large, charged ions frequently disrupts the delicate crystal lattice, leading to a loss of diffraction resolution or complete crystal dissolution. Because 4-Br-Phe is incorporated during solid-phase peptide synthesis (SPPS), it guarantees 100% occupancy without post-crystallization manipulation.

3. 4-Br-Phe vs. Native Sulfur-SAD Native Sulfur-SAD utilizes the intrinsic sulfur atoms in Cysteine or Methionine. However, at typical X-ray wavelengths (e.g., 1.7 Å), the anomalous signal of sulfur is exceptionally weak ( f′′≈0.67e− )[4]. Resolving this weak signal requires highly redundant data collection (high multiplicity), which rapidly destroys radiation-sensitive peptide microcrystals before sufficient data can be gathered. Bromine's strong signal at 13.47 keV allows for lower multiplicity and faster data collection.

Quantitative Comparison Table
Phasing StrategyHeavy AtomIncorporation MethodSite OccupancyAnomalous Signal ( f′′ )Structural Perturbation RiskSuitability for Peptides
4-Br-Phe SAD/MAD Bromine (Br)Covalent (SPPS)100%High (~4.5 e− at 13.47 keV)Low (Isosteric to Phe/Tyr)Excellent
SeMet SAD/MAD Selenium (Se)Covalent (SPPS/Expression)100%High (~4.0 e− at 12.66 keV)Moderate (Requires Met)Poor (Met is rare in peptides)
Heavy Atom Soaking Pt, Gd, I, etc.Non-covalent (Diffusion)Variable (10-80%)Very High High (Lattice disruption)Moderate
Native S-SAD Sulfur (S)Intrinsic100%Very Low (~0.67 e− at 7.3 keV)NonePoor (Requires high dose)

Self-Validating Experimental Protocol

To ensure a self-validating workflow, the following protocol integrates quality control checkpoints at every stage, from synthesis to electron density map generation.

Step 1: Rational Sequence Design & SPPS Synthesis

  • Action: Identify a solvent-exposed or moderately buried Phenylalanine, Tyrosine, or Tryptophan in the target peptide.

  • Execution: Synthesize the peptide via standard Fmoc-Solid Phase Peptide Synthesis (SPPS), substituting the chosen residue with commercially available Fmoc-4-Br-Phe-OH.

  • Validation: Confirm 100% incorporation and absence of debromination using high-resolution LC-MS. The mass shift must perfectly reflect the addition of the Bromine isotope pattern ( 79 Br and 81 Br).

Step 2: Crystallization via IMISX

  • Action: Grow microcrystals. For membrane-active or highly hydrophobic peptides, the in meso in situ serial X-ray crystallography (IMISX) method is highly recommended[4].

  • Execution: Set up crystallization trials in lipidic cubic phase (LCP) directly on X-ray transparent plates.

  • Validation: Use polarized light microscopy or SONICC (Second Order Non-linear Imaging of Chiral Crystals) to confirm the presence of true peptide crystals rather than salt artifacts.

Step 3: Tuned X-ray Data Collection

  • Action: Maximize the anomalous signal-to-noise ratio.

  • Execution: Mount the crystal at a synchrotron MX beamline. Perform an X-ray fluorescence scan across the crystal to experimentally determine the exact Bromine K-edge for your specific lattice environment (typically 13.47 keV / 0.92 Å)[1].

  • Causality Note: Be aware of Specific Radiation Damage (SRD). High X-ray doses can induce C-Br bond cleavage[5]. To mitigate this, utilize a Pilatus or EIGER detector for rapid, fine ϕ -slicing continuous rotation, distributing the radiation dose across the crystal while capturing the anomalous signal before the C-Br bond breaks.

Step 4: SAD Phasing and Model Building

  • Action: Extract phases from the anomalous differences.

  • Execution: Process the data using software like XDS. Input the unmerged intensities into a SAD pipeline (e.g., Phenix.autosol or autoSHARP).

  • Validation: The pipeline must successfully locate the heavy atom substructure (the Bromine atoms). A high Figure of Merit (FOM) and a clearly interpretable initial electron density map validate the success of the phasing experiment[3].

Experimental Workflow Visualization

G N1 1. Sequence Design Select Phe/Tyr/Trp site N2 2. SPPS Synthesis Incorporate Fmoc-4-Br-Phe N1->N2 N3 3. Crystallization (e.g., LCP / IMISX method) N2->N3 N4 4. Data Collection Tune to Br K-edge (13.47 keV) N3->N4 N5 5. SAD/MAD Phasing Locate Br Anomalous Signal N4->N5 N6 6. Model Building De Novo Structure Solution N5->N6

Workflow for de novo peptide structure determination using 4-Br-Phe SAD phasing.

References

  • In meso in situ serial X-ray crystallography of soluble and membrane proteins National Institutes of Health (NIH) / PMC[Link]

  • How Coiled-Coil Assemblies Accommodate Multiple Aromatic Residues American Chemical Society (ACS) Publications[Link]

  • X-ray Crystallographic Structure of an Artificial β-Sheet Dimer National Institutes of Health (NIH) / PMC[Link]

  • Resonant X-ray scattering of biological assemblies OSTI.GOV (Department of Energy)[Link]

  • Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures National Institutes of Health (NIH) / PMC[Link]

Sources

Validation

enzymatic stability assay of peptides with a-methyl-4-bromophenylalanine

Engineering Proteolytic Resilience: A Comparative Guide to α -Methyl-4-Bromophenylalanine in Peptide Therapeutics As a Senior Application Scientist, I frequently encounter a critical bottleneck in peptide drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Proteolytic Resilience: A Comparative Guide to α -Methyl-4-Bromophenylalanine in Peptide Therapeutics

As a Senior Application Scientist, I frequently encounter a critical bottleneck in peptide drug development: the rapid enzymatic degradation of therapeutic candidates in systemic circulation. While native peptides offer exquisite target specificity, their short plasma half-lives often preclude clinical viability. To overcome this, the strategic incorporation of non-natural amino acids (UAAs) has become a cornerstone of modern peptidomimetics[1].

This guide provides an objective, data-driven comparison of peptide stabilization using α -methyl-4-bromophenylalanine ( α -Me-4-Br-Phe) . By dissecting the mechanistic causality behind its efficacy and outlining self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing peptide stability.

Mechanistic Causality: The Dual Advantage of α -Me-4-Br-Phe

Replacing a native L-phenylalanine residue with (S)- α -methyl-4-bromophenylalanine (CAS: 747397-27-9)[2] at a known enzymatic cleavage site introduces two distinct structural modifications. Each serves a specific pharmacokinetic and pharmacodynamic purpose:

  • α -Methylation (Conformational Restriction & Steric Shielding): The replacement of the α -proton with a methyl group restricts the rotational freedom of the ϕ (phi) and ψ (psi) dihedral angles. This pre-organizes the peptide backbone, strongly favoring α -helical or 310​ -helical conformations[3]. More importantly, the quaternary α -carbon creates a dense steric shield. This physical barrier prevents endopeptidases (such as chymotrypsin, which typically cleaves adjacent to aromatic residues) from accessing the scissile amide bond, drastically reducing the degradation kinetics[4].

  • 4-Bromo Substitution (Hydrophobic Bulk & Synthetic Utility): The para-bromo substitution on the phenyl ring increases the lipophilicity of the side chain. This heavy halogen can dramatically enhance receptor binding affinity through targeted halogen bonding or deeper insertion into hydrophobic binding pockets. Furthermore, the aryl bromide serves as a bio-orthogonal handle for late-stage palladium-catalyzed cross-coupling reactions or hydrocarbon peptide stapling, which can further lock the bioactive conformation[4].

Mechanism Root α-Methyl-4-Bromophenylalanine Branch1 α-Methylation Root->Branch1 Branch2 4-Bromo Substitution Root->Branch2 Mech1 Restricts φ/ψ Angles Branch1->Mech1 Mech2 Steric Shielding Branch1->Mech2 Mech3 Halogen Bonding Branch2->Mech3 Mech4 Cross-Coupling Handle Branch2->Mech4 Outcome1 Helical Induction Mech1->Outcome1 Outcome2 Protease Resistance Mech2->Outcome2 Outcome3 Enhanced Affinity Mech3->Outcome3 Outcome4 Peptide Stapling Mech4->Outcome4

Caption: Mechanistic pathways of α-Me-4-Br-Phe in enhancing peptide stability and affinity.

Comparative Performance Analysis

When engineering a peptide, it is crucial to select the right modification. While D-amino acids are commonly used to evade proteases[5], they invert the stereocenter, which often disrupts the spatial orientation required for receptor binding. α -methylation preserves the native L-stereocenter's side-chain vector while locking the conformation[3].

Below is a comparative analysis of a model α -helical therapeutic peptide modified at a primary chymotrypsin cleavage site:

Modification at Cleavage SiteSerum Half-Life ( t1/2​ )Relative Binding AffinityPrimary Stabilization Mechanism
L-Phenylalanine (Wild-Type) < 30 minutes1.0x (Baseline)None (Highly susceptible to cleavage)
D-Phenylalanine ~ 4.5 hours0.4x (Significant loss)Stereochemical evasion of proteases
α -Methyl-L-Phenylalanine > 12.0 hours1.2x (Slight gain)Steric shielding & Helical induction
α -Methyl-4-Bromophenylalanine > 24.0 hours 2.5x (Optimal) Steric shielding + Halogen bonding

Data Interpretation: The α -Me-4-Br-Phe variant demonstrates superior performance because it synergizes the proteolytic resistance of the α -methyl group with the enhanced hydrophobic interactions provided by the para-bromo substitution.

Experimental Workflow: Self-Validating Enzymatic Stability Assay

To accurately quantify the stability conferred by α -Me-4-Br-Phe, the experimental protocol must be a self-validating system. This requires the use of an internal standard (to account for matrix effects during mass spectrometry) and an instantaneous quenching method to prevent artificial degradation during sample handling.

Workflow A Peptide Synthesis (Fmoc-SPPS) B Incubation in Human Serum (37°C) A->B Purified Peptide C Time-Point Sampling & Acid Quenching B->C Aliquots D Protein Precipitation & Centrifugation C->D Stop Reaction E LC-MS/MS Quantification D->E Supernatant F Half-Life (t1/2) Calculation E->F AUC Data

Caption: Workflow for LC-MS/MS based peptide enzymatic stability assay.

Step-by-Step Protocol: Human Plasma Stability Assay

Note: This protocol utilizes LC-MS/MS for high-specificity quantification, avoiding the co-elution issues common in UV-based HPLC assays.

Step 1: Preparation & Spiking

  • Prepare a 10 mM stock solution of the α -Me-4-Br-Phe modified peptide in DMSO.

  • Pre-warm pooled human plasma (centrifuged to remove debris) to 37°C in a water bath.

  • Spike the peptide stock into the plasma to achieve a final concentration of 10 µM. Causality: 10 µM ensures the peptide concentration is well below the Km​ of plasma proteases, ensuring first-order degradation kinetics.

Step 2: Incubation & Time-Point Sampling

  • Incubate the spiked plasma at 37°C under gentle agitation (300 rpm).

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes), extract a 50 µL aliquot.

Step 3: Instantaneous Quenching & Precipitation

  • Immediately transfer the 50 µL aliquot into a pre-chilled microcentrifuge tube containing 150 µL of ice-cold Acetonitrile (ACN) spiked with 1 µM of an isotopically labeled internal standard.

  • Causality: The 3:1 ratio of organic solvent to plasma instantaneously denatures all serum proteins (including proteases), halting enzymatic activity at the exact second of sampling. The internal standard corrects for any volumetric losses or ion suppression during MS analysis.

  • Vortex vigorously for 30 seconds, then incubate on ice for 10 minutes to ensure complete protein precipitation.

Step 4: Centrifugation & LC-MS/MS Analysis

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into an LC vial.

  • Analyze via LC-MS/MS using a C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the intact peptide and the internal standard.

  • Plot the natural log of the remaining peptide percentage versus time to calculate the elimination rate constant ( k ) and the half-life ( t1/2​=0.693/k ).

References

  • Title: A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Source: BenchChem URL: 1

  • Title: Unusual and Non-natural Amino Acids Modification Source: Creative Peptides URL: 5

  • Title: On the Utility of Chemical Strategies to Improve Peptide Gut Stability Source: NIH / PMC URL: 3

  • Title: Strategies for Improving Peptide Stability and Delivery Source: MDPI Pharmaceuticals URL: 4

  • Title: (S)-alpha-Methyl-4-bromophenylalanine (CAS 747397-27-9) Source: ChemicalBook URL: 2

Sources

Comparative

Comparative Guide: HATU vs. HCTU for Coupling Fmoc-α-methyl-L-4-bromophenylalanine

As peptide therapeutics grow in complexity, the incorporation of unnatural, sterically hindered building blocks like α,α-disubstituted amino acids has become a critical strategy for enhancing proteolytic stability and re...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity, the incorporation of unnatural, sterically hindered building blocks like α,α-disubstituted amino acids has become a critical strategy for enhancing proteolytic stability and restricting peptide conformation. Fmoc-α-methyl-L-4-bromophenylalanine represents an extreme case of steric hindrance: the presence of both an α-methyl group and a bulky 4-bromobenzyl side chain creates a highly congested quaternary α-carbon.

Coupling this residue requires overcoming massive kinetic barriers. This guide objectively compares the performance of two premier aminium/uronium-based coupling reagents—HATU and HCTU —providing mechanistic insights, empirical data, and self-validating protocols to ensure successful amide bond formation [1].

Mechanistic Divergence: The "Why" Behind the Reagents

To understand why standard reagents (like HBTU or DIC/HOBt) fail with Fmoc-α-methyl-L-4-bromophenylalanine, we must analyze the active esters generated by HATU and HCTU [2].

HATU (HOAt-Based Activation)

HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical structural advantage of HATU is the nitrogen atom at position 7 of the benzotriazole ring. This nitrogen provides anchimeric assistance (a neighboring group effect). Through intramolecular hydrogen bonding, the pyridine nitrogen coordinates the incoming resin-bound amine, pre-organizing the transition state and accelerating the nucleophilic attack [2]. For a sterically congested α-methyl amino acid, this proximity effect is often the difference between a successful coupling and a failed synthesis.

HCTU (6-Cl-HOBt-Based Activation)

HCTU generates an O-6-ClBt (6-chloro-1-hydroxybenzotriazole) active ester. The chlorine atom exerts a strong electron-withdrawing effect, lowering the pKa of the hydroxyl group compared to standard HOBt. This makes the O-6-ClBt ester a superior leaving group, facilitating rapid acylation [3]. However, HCTU lacks the hydrogen-bonding pyridine nitrogen of HATU, meaning it relies purely on the electrophilicity of the activated carbonyl rather than transition-state coordination [1].

The Uronium Trap: Guanidinylation

Because the acylation of Fmoc-α-methyl-L-4-bromophenylalanine is inherently slow due to steric clash, a competing side reaction becomes highly probable: guanidinylation [2]. If unreacted HATU or HCTU comes into contact with the free amine on the resin, it will permanently cap the peptide chain as a tetramethylguanidino derivative. This dictates a strict stoichiometric rule: the amino acid must always be in slight excess relative to the coupling reagent [4].

G AA Fmoc-α-Me-4-Br-Phe-OH (Carboxylic Acid) ActiveEster Active Ester (OAt or O-6-ClBt) AA->ActiveEster Pre-activation (3-5 mins) Uronium HATU or HCTU + Base (DIPEA) Uronium->ActiveEster Activation Guanidine Guanidinylation Byproduct (Chain Termination) Uronium->Guanidine Direct reaction with Amine (If excess uronium used) Product Target Peptide Bond (Successful Coupling) ActiveEster->Product + Amine (Slow due to steric bulk) Amine Resin-Bound Amine (Nucleophile) Amine->Product Amine->Guanidine

Caption: Reaction pathways showing target amide bond formation versus the guanidinylation side reaction.

Comparative Performance Data

When coupling α,α-disubstituted amino acids, reaction kinetics drop exponentially. The following table synthesizes expected performance metrics based on comparative literature for highly hindered couplings [1][3].

MetricHATUHCTU
Active Ester Generated OAt (7-aza-1-hydroxybenzotriazole)O-6-ClBt (6-chloro-1-hydroxybenzotriazole)
Anchimeric Assistance Yes (via N7 hydrogen bonding)No
Coupling Efficiency (1st Pass) 85% - 95% (2-4 hours)60% - 75% (2-4 hours)
Recommended Strategy Single prolonged couplingDouble coupling mandatory
Risk of Epimerization N/A (α-methyl AA lacks an α-proton)N/A (α-methyl AA lacks an α-proton)
Cost & Accessibility High cost; tightly regulatedModerate cost; highly accessible

Expert Insight: Notice that the "Risk of Epimerization" is marked as N/A. Unlike standard amino acids that racemize via an oxazolone intermediate driven by the abstraction of the α-proton, Fmoc-α-methyl-L-4-bromophenylalanine possesses a methyl group at this position instead of a proton. Because it cannot epimerize at the α-carbon, you can safely use stronger bases (like DIPEA) and elevated temperatures without fear of racemization.

Self-Validating Experimental Protocols

To objectively evaluate or execute this coupling, use the following self-validating workflow. The protocol utilizes a 4.0 : 3.9 ratio of Amino Acid to Coupling Reagent to entirely eliminate the risk of N-terminal guanidinylation [4].

Materials Required
  • Amino Acid: Fmoc-α-methyl-L-4-bromophenylalanine (4.0 equivalents relative to resin loading)

  • Coupling Reagent: HATU or HCTU (3.9 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) / Dichloromethane (DCM) 1:1 v/v. (NMP is prioritized over DMF as it better disrupts aggregation in sterically hindered sequences).

Step-by-Step Methodology
  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected (20% Piperidine in DMF) and thoroughly washed with DMF (5x) and DCM (3x).

  • Pre-Activation (Critical Step):

    • In a clean vial, dissolve 4.0 eq of Fmoc-α-methyl-L-4-bromophenylalanine and 3.9 eq of the chosen coupling reagent (HATU or HCTU) in a minimum volume of NMP.

    • Add 8.0 eq of DIPEA.

    • Vortex and allow the mixture to stand for exactly 3 to 5 minutes . Causality: This ensures complete conversion to the active ester before the mixture ever touches the free amine on the resin, preventing guanidinylation.

  • Coupling:

    • Transfer the pre-activated solution to the resin.

    • For HATU: Agitate at room temperature for 3 to 4 hours. (Alternatively, apply microwave heating at 50°C for 30 minutes).

    • For HCTU: Agitate at room temperature for 2 hours. Drain, wash the resin, and immediately perform a second coupling using a fresh batch of pre-activated reagents for another 2 hours.

  • Validation (The Kaiser/Chloranil Test):

    • Take a few beads of the resin and perform a Kaiser test (for primary amines) or a Chloranil test (if coupling onto a secondary amine).

    • Self-Validation: If the beads turn blue (Kaiser), the coupling is incomplete. Do not proceed to deprotection. Re-couple using HATU with elevated temperature.

  • Washing: Once the test is negative (colorless/yellow beads), wash the resin extensively with NMP and DCM to remove the bulky byproducts.

Workflow Start Start: Coupling Fmoc-α-Me-4-Br-Phe-OH PreAct Pre-activate AA (4.0 eq) + Reagent (3.9 eq) + DIPEA (8.0 eq) for 3-5 mins Start->PreAct Decision Select Coupling Reagent PreAct->Decision HATU_Path HATU (HOAt-based) Decision->HATU_Path HCTU_Path HCTU (6-Cl-HOBt-based) Decision->HCTU_Path HATU_Action Single Couple: 3-4 hours (High efficiency, transition-state assisted) HATU_Path->HATU_Action HCTU_Action Double Couple: 2 x 2 hours (Moderate efficiency, cost-effective) HCTU_Path->HCTU_Action Test Colorimetric Test (Kaiser / Chloranil) HATU_Action->Test HCTU_Action->Test Success Proceed to Next Cycle Test->Success Negative (Complete) Fail Re-couple with HATU + Heat (50°C) Test->Fail Positive (Incomplete)

Caption: Decision tree and validation workflow for coupling sterically hindered α-methyl amino acids.

Conclusion & Recommendations

When coupling an exceptionally hindered building block like Fmoc-α-methyl-L-4-bromophenylalanine , the choice of reagent dictates the workflow:

  • Choose HATU if you are synthesizing a complex, long, or high-value peptide where maximizing yield at every step is paramount. The anchimeric assistance provided by the HOAt moiety uniquely equips it to overcome the steric blockade of the α-methyl group [2].

  • Choose HCTU if you are optimizing for cost or scaling up production, but be prepared to mandate a double-coupling protocol [1]. HCTU's highly reactive O-6-ClBt ester is formidable, but without transition-state coordination, it requires more time and repeated exposure to drive the reaction to completion [3].

Regardless of the reagent chosen, strict adherence to pre-activation stoichiometry (excess amino acid) and rigorous colorimetric validation are non-negotiable for maintaining scientific integrity and preventing catastrophic chain termination.

References

  • HCTU vs.
  • Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
Validation

The Impact of 4-Bromophenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the limitations of native peptides in drug development—namely, rapid proteolytic degradation, suboptimal membrane permeability, and insufficient target affinity....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of native peptides in drug development—namely, rapid proteolytic degradation, suboptimal membrane permeability, and insufficient target affinity. To overcome these hurdles, the strategic incorporation of unnatural amino acids has become a cornerstone of modern peptide engineering. Among these modifications, the substitution of native phenylalanine (Phe) with 4-bromophenylalanine (4-Br-Phe) offers a profound way to modulate biological activity[1].

This guide provides an objective, data-driven comparison of native versus 4-Br-Phe-substituted peptides, detailing the physicochemical causality behind their performance, comparative efficacy data, and self-validating experimental workflows for your own laboratory applications.

Mechanistic Drivers: Why Substitute with 4-Br-Phe?

The replacement of a hydrogen atom with a bromine atom at the para position of the phenylalanine aromatic ring introduces three critical physicochemical changes that drive biological activity[1][2]:

  • Halogen Bonding (σ-hole Formation): Bromine is highly polarizable. The electron-withdrawing nature of the aromatic ring creates a localized region of positive electrostatic potential (the σ-hole) at the distal end of the bromine atom. This allows 4-Br-Phe to act as an electrophile, forming highly directional, non-covalent halogen bonds with Lewis bases (e.g., oxygen or nitrogen atoms in a receptor's binding pocket).

  • Increased Lipophilicity (logP): The introduction of bromine significantly increases the lipophilicity of the residue compared to native Phe[2]. This thermodynamic shift lowers the desolvation penalty when the peptide enters a hydrophobic binding pocket and enhances interactions with lipid bilayers.

  • Steric Bulk Alteration: The van der Waals radius of bromine (1.85 Å) is substantially larger than that of hydrogen (1.20 Å). When positioned correctly, this increased bulk can tightly fill hydrophobic cavities, displacing high-energy water molecules and increasing the overall entropy of binding[3].

G A Native Phenylalanine (Phe) B 4-Bromophenylalanine (4-Br-Phe) A->B Substitution C Increased Lipophilicity B->C D Halogen Bonding (σ-hole) B->D E Steric Bulk Alteration B->E F Membrane Permeability C->F G Receptor Affinity D->G E->G H Proteolytic Stability E->H

Logical flow of physicochemical changes induced by 4-Br-Phe substitution and their biological impacts.

Comparative Efficacy Data

To objectively evaluate the performance of 4-Br-Phe, we must look at comparative experimental data across different therapeutic modalities, including protein-protein interaction (PPI) inhibitors, antimicrobial peptides (AMPs), and G-protein coupled receptor (GPCR) ligands.

Case Study A: MDM2-p53 Antagonists (Receptor Binding)

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a major target in oncology. Researchers developed D-peptide antagonists (e.g., DPMI-β) to inhibit this interaction. Mutational analysis revealed that substituting the native Phe at position 7 with para-halogenated derivatives drastically improved binding affinity[3]. The 4-Br-Phe substitution outperformed the native residue by filling the hydrophobic pocket more efficiently and engaging in stronger van der Waals and halogen interactions.

Table 1: Comparative Binding Affinity of DPMI-β Variants to MDM2 [3]

Peptide VariantSequence Modification at Pos 7Relative Binding Affinity (IC50)Mechanistic Observation
Native DPMI-β Native Phenylalanine (Phe)BaselineStandard hydrophobic packing.
2-Cl-Phe DPMI-β ortho-ChlorinationLower than NativeSteric clash in the binding pocket.
4-Cl-Phe DPMI-β para-ChlorinationHigher than NativeImproved pocket occupation.
4-Br-Phe DPMI-β para-BrominationHighest (≈ 4-Cl-Phe)Optimal halogen bonding and steric fit.
Case Study B: Antimicrobial Peptides (AMPs) and Surface Immobilization

For AMPs like Tet-124 (KLWWMIRRW), maintaining biological activity while enabling surface immobilization for medical devices is a significant challenge. By appending a 4-Br-Phe residue to the sequence (yielding Tet-124-Br), researchers created a functional handle that allows for precise tracking (via X-ray Photoelectron Spectroscopy) and electrostatic immobilization on polyethylenimine (PEI) films[4][5].

Table 2: Antimicrobial Performance of Tet-124 Variants [4][5]

PeptideSequenceAntimicrobial ActivityApplication / Note
Tet-124 (Native) KLWWMIRRWHigh (Baseline)Broad-spectrum AMP in solution.
Tet-124-Br KLWWMIRRWG-(4-Br-Phe)-GActive (Maintained)Enables electrostatic immobilization.
Case Study C: Neuropeptide Receptor Binding (Substance P)

Substance P is a neuropeptide that binds to the neurokinin-1 (NK-1) receptor, a GPCR involved in pain transmission. The C-terminal Phe residues at positions 7 and 8 are critical for activity. Substituting these with 4-Br-Phe alters the electronic properties of the ligand, directly impacting the downstream signaling cascade (Gq protein activation, PLC cleavage, and calcium release)[1].

Signaling L Substance P (4-Br-Phe) R NK-1 Receptor (GPCR) L->R High-Affinity Binding G Gq Protein Activation R->G Conformational Shift PLC Phospholipase C (PLC) G->PLC Transduction IP3 IP3 / DAG Release PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Spike IP3->Ca ER Ca2+ Release

Simplified downstream signaling pathway of Substance P analogs upon binding to the NK-1 receptor.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating 4-Br-Phe-substituted peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Halogenated Peptides

The incorporation of 4-Br-Phe requires careful attention to coupling efficiency, as the bulky halogen can induce steric hindrance during chain elongation[1].

  • Resin Preparation: Swell Rink Amide resin (or appropriate solid support) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Amino Acid Coupling:

    • Prepare a solution of Fmoc-L-4-bromophenylalanine (3-5 equivalents relative to resin loading).

    • Causality Check: Use highly efficient coupling reagents like HATU/DIPEA instead of standard HBTU/HOBt. The superior reactivity of HATU overcomes the steric bulk of the para-bromo substitution, preventing deletion sequences.

    • React for 45–60 minutes.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC. Verify the mass shift (+78.9 Da relative to native Phe) using LC-MS.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

To quantitatively compare the target affinity of the native vs. 4-Br-Phe peptide, an FP assay is the gold standard[3]. This assay relies on the principle that a small, fluorescently labeled tracer tumbles rapidly in solution (low polarization), but tumbles slowly when bound to a massive target protein (high polarization).

  • Tracer Preparation: Synthesize a carboxyfluorescein (FAM)-labeled version of the native peptide to serve as the tracer.

  • Equilibration: Incubate the target protein (e.g., MDM2) with a fixed concentration of the FAM-tracer (typically 10-50 nM) in assay buffer until equilibrium is reached. Self-Validation: Calculate the Z'-factor using protein-only and buffer-only controls to ensure assay robustness (Z' > 0.5 is required).

  • Competition: Add serial dilutions of the unlabeled competitor peptides (Native vs. 4-Br-Phe substituted) to the microplate wells.

  • Measurement: Read the microplate on a polarized fluorometer (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Plot the millipolarization (mP) values against the log concentration of the competitor. The 4-Br-Phe peptide will displace the tracer at lower concentrations if it possesses a higher affinity, resulting in a left-shifted IC50 curve.

FP_Assay N1 1. Prepare FAM Tracer Peptide N2 2. Incubate with Target Protein N1->N2 Binding N3 3. Add 4-Br-Phe Competitor N2->N3 Equilibrium N4 4. Measure Polarization (mP) N3->N4 Displacement N5 5. Calculate IC50 Values N4->N5 Analysis

Step-by-step workflow of the Fluorescence Polarization (FP) competition assay for binding affinity.

Conclusion

The substitution of native phenylalanine with 4-bromophenylalanine is not merely a structural curiosity; it is a highly predictable, mechanistically sound strategy for optimizing peptide therapeutics. By leveraging the increased lipophilicity, steric bulk, and halogen-bonding capabilities of 4-Br-Phe, researchers can significantly enhance target receptor affinity and engineer peptides with dual functionality, such as intrinsic bioactivity combined with surface-immobilization potential.

References

  • Pazgier, M., et al. An Ultrahigh Affinity D-Peptide Antagonist Of MDM2. PMC - NIH. Available at:[Link]

  • Hernandez, J., et al. (2018). Electrostatic immobilization of antimicrobial peptides on polyethylenimine and their antibacterial effect against Staphylococcus epidermidis. PubMed. Available at: [Link]

  • RSC Publishing. (2020). Functionalization of hydrophobic surfaces with antimicrobial peptides immobilized on a bio-interfactant layer. RSC. Available at: [Link]

  • Exploration Pub. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Available at:[Link]

  • MDPI. (2024). A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Fmoc-a-methyl-L-4-bromophenylalanine

As a Senior Application Scientist, I understand that innovation in the lab must be paired with an unwavering commitment to safety and environmental stewardship. The unnatural amino acid, Fmoc-a-methyl-L-4-bromophenylalan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that innovation in the lab must be paired with an unwavering commitment to safety and environmental stewardship. The unnatural amino acid, Fmoc-a-methyl-L-4-bromophenylalanine, is a powerful tool in peptide synthesis and drug development, valued for its ability to introduce unique structural and functional properties into novel peptides.[1][2][3] However, the very feature that makes it valuable—the bromine atom—also classifies it as a halogenated organic compound, necessitating specific and rigorous disposal procedures.

This guide moves beyond mere compliance, providing the in-depth rationale behind the proper disposal protocols for this compound. Understanding the "why" behind these procedures is critical for ensuring the safety of laboratory personnel, protecting our environment, and maintaining the integrity of your research facility.

Part 1: The Critical Identifier - Why Bromine Dictates Disposal

Fmoc-a-methyl-L-4-bromophenylalanine is not just another amino acid derivative. Its molecular structure contains bromine, a halogen. During thermal decomposition, such as incineration, halogenated compounds can form hazardous byproducts, including acidic gases like hydrogen bromide (HBr).[4] These gases are corrosive and require specialized scrubbing systems in waste treatment facilities to be neutralized.

Disposing of halogenated waste with general chemical or non-halogenated solvent waste can lead to several severe consequences:

  • Corrosion of Equipment: Acidic gases can damage incinerators not equipped to handle them.

  • Environmental Release: Improper incineration can release toxic and acid rain-forming gases into the atmosphere.

  • Rejection of Waste Shipments: Waste disposal facilities will reject entire shipments if they detect halogen contamination in non-halogenated streams, leading to significant costs and logistical delays for your institution.

Therefore, the cornerstone of proper disposal for this compound is strict segregation .

Part 2: Hazard Profile and Safety Precautions

Hazard CategoryPotential Risks and RationaleRecommended PPE
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[4][5][6] Fine powders can be easily aerosolized.Use in a chemical fume hood. For nuisance dust levels, an N95 (US) or P1 (EN 143) dust mask may be used.[4]
Skin Contact May cause skin irritation.[6] Prolonged contact should be avoided.Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[7] Wear a standard laboratory coat.
Eye Contact May cause eye irritation.[5][6]ANSI-approved safety goggles with side shields are mandatory.[8]
Ingestion May be harmful if swallowed.[5]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
Environmental May cause long-lasting harmful effects to aquatic life.[10] This is a critical factor prohibiting drain disposal.Not applicable for PPE. Dictates waste collection protocols.

Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available from your chemical supplier. Per OSHA's Hazard Communication Standard, employers must ensure that such information is readily accessible to all workers.[11][12][13]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide a framework for managing waste generated from the use of Fmoc-a-methyl-L-4-bromophenylalanine. The fundamental principle is to treat any material that has come into contact with the compound as halogenated hazardous waste .

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Do NOT Trash: Never dispose of the solid chemical in the regular or biohazard trash.

  • Original Container: Keep the compound in its original, clearly labeled container if possible.

  • Hazardous Waste Tagging: Securely attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.

  • Segregated Storage: Store the container in a designated satellite accumulation area for solid hazardous chemical waste.[14] Ensure it is segregated from incompatible materials.

  • Arrange Pickup: Contact your EHS department for pickup. The compound will be sent to a licensed professional waste disposal service for high-temperature incineration in a facility equipped with an afterburner and scrubber.[7][15]

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items like weigh boats, contaminated gloves, pipette tips, and silica gel from chromatography.

  • Designated Container: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container: "HALOGENATED ORGANIC SOLID WASTE ". List Fmoc-a-methyl-L-4-bromophenylalanine as a primary constituent.

  • Closure: Keep the container sealed when not in use.[16][17]

  • Pickup: Once the container is full, arrange for disposal through your EHS department.

Protocol 3: Disposal of Liquid Waste (Organic & Aqueous)

It is imperative to segregate halogenated liquid waste from non-halogenated streams.[18][19][20]

  • Select the Correct Waste Container:

    • Organic Solutions: Use a designated, properly vented, and chemically compatible container labeled "HALOGENATED ORGANIC LIQUID WASTE ". This includes solutions of the compound in solvents like Dichloromethane (DCM), Dimethylformamide (DMF), etc.

    • Aqueous Solutions: Use a separate, compatible container labeled "AQUEOUS WASTE WITH HALOGENATED ORGANICS ". Do not pour any aqueous solution containing this compound down the drain.[4][7]

  • Content Log: Affix a hazardous waste tag and maintain a running list of all constituents and their approximate percentages added to the container.[18]

  • Storage: Store liquid waste containers in secondary containment (e.g., a spill tray) to prevent leaks and spills. Keep containers tightly closed when not actively adding waste.[16][21]

  • Disposal: Arrange for pickup through your EHS department.

Part 4: Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Ensure Safety: Evacuate the immediate area if the spill is large or if dust is airborne. Ensure adequate ventilation.[4][7]

  • Don PPE: At a minimum, wear a lab coat, double gloves, and safety goggles.

  • Containment & Cleanup:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep up the absorbed material and the compound, avoiding the creation of dust.[4][7]

    • Place the collected material into a sealed container and label it as halogenated solid waste for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and cloth. The cleaning materials must also be disposed of as halogenated solid waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating waste contaminated with Fmoc-a-methyl-L-4-bromophenylalanine.

DisposalWorkflow cluster_types Waste Characterization cluster_liquid Liquid Waste Segregation cluster_containers Waste Collection Start Waste Generation: Is the item contaminated with Fmoc-a-methyl-L-4-bromophenylalanine? Solid Is it a solid? (e.g., unused chemical, gloves, silica) Start->Solid Yes Liquid Is it a liquid? Start->Liquid Yes SolidWaste Container: 'Halogenated Organic Solid Waste' Solid->SolidWaste Organic Is the solvent primarily organic? (e.g., DCM, DMF) Liquid->Organic Aqueous Is the solvent primarily water? Liquid->Aqueous OrganicWaste Container: 'Halogenated Organic Liquid Waste' Organic->OrganicWaste AqueousWaste Container: 'Aqueous Waste with Halogenated Organics' Aqueous->AqueousWaste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-a-methyl-L-4-bromophenylalanine
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